Hydrocortisone-d4
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C21H30O5 |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i10D2,16D,18D |
Clave InChI |
JYGXADMDTFJGBT-BJJKTIQHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Hydrocortisone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone-d4 is the deuterated analog of hydrocortisone (B1673445) (also known as cortisol), a primary glucocorticoid steroid hormone. Its strategic application as an internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of hydrocortisone, makes it an invaluable tool in clinical diagnostics, endocrinology research, and pharmaceutical development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its use, and a visualization of the pertinent biological pathways.
Chemical and Physical Properties
This compound is a white solid with a high degree of isotopic purity.[1] The deuterium (B1214612) labeling at positions 9, 11, 12, and 12 provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of endogenous hydrocortisone.[2][3]
Table 1: General Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (11β)-11,17,21-trihydroxy-pregn-4-ene-3,20-dione-9,11,12,12-d4 | [4] |
| Synonyms | Cortisol-d4, Cortisol-9,11,12,12-d4 | [2][4] |
| CAS Number | 73565-87-4 | [2][4][5] |
| Appearance | A solid | [4][5] |
| Purity | ≥98% atom D; ≥99% deuterated forms (d1-d4) | [1][5] |
| Storage Conditions | -20°C | [6][7] |
| Stability | ≥ 4 years | [4] |
Table 2: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₆D₄O₅ | [2][4][5] |
| Molecular Weight | 366.5 g/mol | [2][8] |
| Exact Mass | 366.23443104 Da | [8] |
| Melting Point | 211-214ºC | [6] |
| Boiling Point | 566.45ºC at 760 mmHg | [6] |
| Density | 1.302 g/cm³ | [6] |
| LogP | 2.81080 | [6] |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Dimethylformamide (DMF) | ≥ 30 mg/mL | [4][7] |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 20 mg/mL | [4][7] |
| Ethanol | ≥ 2 mg/mL | [4][7] |
| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [4] |
Biological Activity and Signaling Pathway
As a deuterated analog, this compound is expected to exhibit the same biological activity as hydrocortisone. Hydrocortisone binds to the cytosolic glucocorticoid receptor (GR), a ligand-dependent transcription factor.[9][10] Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA to either activate or repress gene transcription.[9][11] This mechanism underlies the anti-inflammatory, immunosuppressive, and metabolic effects of hydrocortisone.[11]
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of hydrocortisone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow for Cortisol Quantification
The general workflow for quantifying cortisol in a biological sample using this compound involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Methodologies
The following provides a representative LC-MS/MS protocol for the quantification of cortisol in human plasma, compiled from established methods.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of cortisol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hydrocortisone: m/z 363.2 → 121.2
-
This compound: m/z 367.2 → 121.2
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, desolvation gas flow, and collision gas pressure.
4. Data Analysis
-
The concentrations of endogenous cortisol are determined by calculating the peak area ratio of the analyte (hydrocortisone) to the internal standard (this compound).
-
A calibration curve is constructed by analyzing a series of standards with known concentrations of hydrocortisone and a fixed concentration of this compound.
Conclusion
This compound is an essential analytical tool for the precise and accurate quantification of hydrocortisone in various biological matrices. Its well-defined chemical and physical properties, coupled with established analytical methodologies, make it a reliable internal standard for researchers, scientists, and drug development professionals. The understanding of its role in the context of the glucocorticoid signaling pathway further enhances its utility in studies related to endocrinology and pharmacology.
References
- 1. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
Hydrocortisone-d4: A Technical Guide for Researchers
An In-depth Examination of its Properties, Analytical Applications, and Biological Significance
This technical guide provides a comprehensive overview of Hydrocortisone-d4, a deuterated isotopologue of the endogenous glucocorticoid hormone hydrocortisone (B1673445) (cortisol). Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties of this compound, its primary application as an internal standard in quantitative analysis, and the fundamental signaling pathways of its non-deuterated counterpart.
Core Physicochemical Data
This compound is a synthetic, stable isotope-labeled version of hydrocortisone. The incorporation of four deuterium (B1214612) atoms increases its molecular weight, allowing for its clear differentiation from endogenous hydrocortisone in mass spectrometry-based assays. This property makes it an invaluable tool for accurate and precise quantification of cortisol levels in various biological matrices.
| Property | Value | References |
| CAS Number | 73565-87-4 | [1][2][3] |
| Molecular Formula | C₂₁H₂₆D₄O₅ | [1][2][3] |
| Molecular Weight | ~366.5 g/mol | [1][4] |
| Synonyms | Cortisol-d4, Cortisol-9,11,12,12-d4, (11β)-11,17,21-trihydroxy-pregn-4-ene-3,20-dione-9,11,12,12-d4 | [1][3] |
Application in Quantitative Analysis: Experimental Protocols
This compound is predominantly utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of hydrocortisone. Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response, correcting for variations during sample preparation and analysis.
General Experimental Workflow for Cortisol Quantification using LC-MS/MS
The following protocol is a synthesized methodology based on established practices for the analysis of corticosteroids in biological fluids such as plasma, serum, or urine.
1. Sample Preparation (Liquid-Liquid Extraction or Solid-Phase Extraction)
-
Internal Standard Spiking: To each biological sample, a known concentration of this compound solution (e.g., in methanol) is added at the beginning of the preparation process.
-
Protein Precipitation (for Serum/Plasma): Samples are often treated with a protein precipitating agent like acetonitrile (B52724) or methanol (B129727). After vortexing and centrifugation, the supernatant is collected.
-
Liquid-Liquid Extraction (LLE): The supernatant can be further purified by LLE using an organic solvent such as a mixture of dichloromethane (B109758) and tert-butylmethyl ether. The organic layer containing the analytes is then evaporated to dryness.
-
Solid-Phase Extraction (SPE): Alternatively, SPE provides a more robust cleanup. The sample is loaded onto an appropriate SPE cartridge (e.g., Oasis HLB), washed to remove interferences, and the analytes are then eluted with a suitable solvent like methanol.
-
Reconstitution: The dried extract is reconstituted in a mobile phase-compatible solvent (e.g., a mixture of methanol and water with formic acid) prior to injection into the LC-MS/MS system.
2. Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.
-
Column: A C18 reversed-phase column is commonly employed for the separation of steroids.
-
Mobile Phase: A gradient elution using a mixture of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like methanol or acetonitrile with formic acid (Mobile Phase B) is typical.
-
Flow Rate and Temperature: The flow rate and column temperature are optimized to achieve good peak shape and separation of hydrocortisone from other endogenous steroids.
3. Mass Spectrometric Detection
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for its high sensitivity and selectivity.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is common for hydrocortisone analysis.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both hydrocortisone and this compound. For example:
-
Hydrocortisone: m/z 363.2 → 121.1
-
This compound: m/z 367.2 → 121.1
-
-
Quantification: The peak area ratio of the analyte (hydrocortisone) to the internal standard (this compound) is used to construct a calibration curve from which the concentration of hydrocortisone in the unknown samples is determined.
Biological Context: Signaling Pathways of Hydrocortisone
Hydrocortisone exerts its physiological effects by binding to two intracellular receptors: the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR).[1] These receptors are members of the nuclear receptor superfamily and function as ligand-dependent transcription factors.[4] The signaling pathways initiated by hydrocortisone are crucial for regulating a wide range of processes, including metabolism, inflammation, and the stress response.
Glucocorticoid Receptor (GR) Signaling Pathway
The classical genomic signaling pathway of the GR is a multi-step process that ultimately leads to changes in gene expression.
-
Ligand Binding: In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs).[5] Hydrocortisone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain of the GR.
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[5] This exposes a nuclear localization signal, facilitating the translocation of the activated GR-ligand complex into the nucleus.
-
Gene Regulation: In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This binding can either activate or repress gene transcription, leading to the synthesis of proteins that mediate the physiological effects of glucocorticoids.[4]
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
An In-depth Technical Guide to the Synthesis and Preparation of Deuterated Hydrocortisone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445), an endogenous glucocorticoid hormone, is a cornerstone in the management of a wide array of inflammatory and autoimmune diseases.[1] Its therapeutic effects are mediated through the glucocorticoid receptor (GR), leading to the modulation of gene expression.[1][2] The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into the hydrocortisone molecule offers significant advantages for research and drug development. This process, known as deuteration, involves replacing hydrogen atoms with deuterium at specific positions. The greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect.[1]
By slowing down metabolic processes, particularly those mediated by cytochrome P450 enzymes, deuteration can prolong a drug's half-life and increase its systemic exposure.[1] This may allow for lower or less frequent dosing, potentially reducing side effects. Furthermore, deuterated hydrocortisone serves as an invaluable tool in metabolic studies, acting as a tracer for quantifying metabolic pathways and as an internal standard for mass spectrometry-based analyses.[3][4][5] This guide provides a comprehensive overview of the core methodologies for the synthesis and preparation of deuterated hydrocortisone, complete with experimental protocols, quantitative data, and pathway visualizations.
Synthetic Strategies for Deuterated Hydrocortisone
The preparation of deuterated hydrocortisone can be achieved through several synthetic strategies. The choice of method depends on the desired location and number of deuterium atoms to be incorporated. The primary approaches include:
-
Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons for deuterons at positions activated by adjacent functional groups, such as carbonyls. The reaction is typically catalyzed by acids or bases in a deuterated solvent like deuterium oxide (D₂O) or deuterated methanol (B129727) (MeOD).[6][7]
-
Reductive Deuteration: This strategy introduces deuterium atoms by using deuterated reducing agents, such as sodium borodeuteride (NaBD₄), or through catalytic deuteration using deuterium gas (D₂) and a metal catalyst (e.g., Rhodium on alumina).[8]
-
Multi-step Synthesis from Deuterated Precursors: This involves building the steroid scaffold from smaller, commercially available deuterated starting materials. While offering precise control over deuterium placement, this approach is often more complex and lengthy.[9]
A common and effective approach combines H/D exchange and reductive deuteration, starting from a readily available precursor like cortisone, to produce specifically labeled hydrocortisone variants such as hydrocortisone-d₄.[6]
Experimental Protocols
This section details the methodologies for key synthetic routes to deuterated hydrocortisone and related compounds, as described in the scientific literature.
Synthesis of [9,11,12,12-²H₄]cortisol (Cortisol-d₄) from Cortisone
This synthesis is a well-established method that involves a sequence of protection, hydrogen-deuterium exchange, reductive deuteration, and deprotection steps.[6]
Experimental Workflow for Cortisol-d₄ Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasound‐Assisted Microcontinuous Process Facilitates the Selective Deuteration of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterium-labeled tetrahydrocortisol and tetrahydrocortisone for study of cortisol metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of C-19 deuterium labelled steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Core Mechanism of Action of Hydrocortisone for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone (B1673445), the pharmaceutical form of the endogenous glucocorticoid cortisol, is a cornerstone in the therapeutic management of a wide array of inflammatory and autoimmune disorders. Its clinical efficacy is rooted in a complex and multifaceted mechanism of action that modulates cellular processes at both the genomic and non-genomic levels. This technical guide provides a comprehensive exploration of the core mechanisms by which hydrocortisone exerts its effects, with a focus on the molecular interactions and signaling pathways relevant to researchers and professionals in drug development. Through a detailed examination of its interaction with the glucocorticoid receptor, subsequent genomic effects involving transactivation and transrepression, and the rapid, non-genomic signaling cascades, this document aims to provide a deep, actionable understanding of hydrocortisone's pharmacology. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate the replication and further investigation of these mechanisms.
Introduction
Hydrocortisone is a glucocorticoid steroid hormone that is essential for life and regulates a vast number of physiological processes, including metabolism, immune response, and stress homeostasis.[1] As a therapeutic agent, it is widely used for its potent anti-inflammatory and immunosuppressive properties.[2] Understanding the precise molecular and cellular mechanisms of hydrocortisone is critical for optimizing its therapeutic use, developing novel glucocorticoids with improved side-effect profiles, and identifying new therapeutic applications. This guide delves into the core mechanisms, dissecting the signaling pathways and molecular interactions that underpin its pharmacological effects.
The Glucocorticoid Receptor: The Central Mediator of Hydrocortisone Action
The biological effects of hydrocortisone are primarily mediated through its binding to the intracellular glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[3]
Structure and Isoforms: The human GR is encoded by the NR3C1 gene and exists in two main isoforms, GRα and GRβ, generated by alternative splicing.[4] GRα is the classic, ligand-binding receptor that mediates the majority of glucocorticoid effects. In contrast, GRβ does not bind glucocorticoids and is considered a dominant-negative inhibitor of GRα activity. The GRα protein has a modular structure consisting of three key domains:
-
N-terminal Domain (NTD): Contains the activation function 1 (AF-1) domain, which is involved in transcriptional activation.
-
DNA-Binding Domain (DBD): A highly conserved region with two zinc-finger motifs that recognizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).
-
Ligand-Binding Domain (LBD): Located at the C-terminus, this domain is responsible for binding hydrocortisone, which triggers a conformational change in the receptor.
Genomic Mechanism of Action: Regulation of Gene Expression
The classical, or genomic, mechanism of hydrocortisone action involves the regulation of gene transcription and typically occurs over hours to days.[5] This pathway is initiated by the binding of hydrocortisone to the cytoplasmic GR.
Cytoplasmic Activation and Nuclear Translocation
In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[6] The binding of hydrocortisone to the LBD of the GR induces a conformational change, leading to the dissociation of this chaperone complex. This unmasking of the nuclear localization signals allows the activated hydrocortisone-GR complex to translocate into the nucleus.[7][8]
dot
Caption: Genomic signaling pathway of hydrocortisone.
Transactivation: Upregulation of Anti-inflammatory Genes
Once in the nucleus, the hydrocortisone-GR complex dimerizes and binds to GREs located in the promoter regions of target genes.[4] This binding recruits coactivator proteins, such as histone acetyltransferases (HATs), which modify chromatin structure and facilitate the transcription of genes with anti-inflammatory properties.[9] This process is known as transactivation.
Key anti-inflammatory genes upregulated by hydrocortisone include:
-
Annexin A1 (Lipocortin-1): Inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
-
Mitogen-activated protein kinase phosphatase-1 (MKP-1): Dephosphorylates and inactivates MAP kinases, which are involved in inflammatory signaling.[10]
-
Interleukin-10 (IL-10): An anti-inflammatory cytokine that suppresses the production of pro-inflammatory cytokines.[11]
-
Inhibitor of NF-κB (IκBα): Sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing its activation.
Transrepression: Downregulation of Pro-inflammatory Genes
A major component of hydrocortisone's anti-inflammatory action is the repression of pro-inflammatory gene expression, a process termed transrepression.[12] This can occur through several mechanisms:
-
Tethering: The monomeric hydrocortisone-GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism prevents these transcription factors from activating the expression of genes encoding cytokines, chemokines, and adhesion molecules.[[“]]
-
Direct Repression: The hydrocortisone-GR complex can bind to negative GREs (nGREs) in the promoter regions of certain genes, leading to the recruitment of corepressor complexes and the active repression of transcription.[12][14]
Key pro-inflammatory genes downregulated by hydrocortisone include:
-
Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α): Potent pro-inflammatory cytokines.
-
Cyclooxygenase-2 (COX-2): An enzyme involved in the synthesis of prostaglandins.
-
Inducible Nitric Oxide Synthase (iNOS): Produces nitric oxide, a pro-inflammatory mediator.
-
Cell Adhesion Molecules (e.g., ICAM-1, VCAM-1): Mediate the recruitment of inflammatory cells to sites of inflammation.
Non-Genomic Mechanism of Action: Rapid Signaling Events
In addition to its genomic effects, hydrocortisone can also elicit rapid, non-genomic responses that occur within seconds to minutes and are independent of gene transcription and protein synthesis.[15][16] These effects are thought to be mediated by membrane-bound glucocorticoid receptors (mGRs) and interactions with cytoplasmic signaling molecules.[17]
Membrane-Bound Glucocorticoid Receptors (mGRs)
Evidence suggests the existence of mGRs on the cell surface of various cell types.[17] These receptors can be classical GRs associated with the plasma membrane or potentially distinct G-protein coupled receptors. Binding of hydrocortisone to mGRs can rapidly activate intracellular signaling cascades.
Modulation of Kinase Signaling Pathways
Hydrocortisone's non-genomic actions often involve the modulation of various protein kinase pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Hydrocortisone can rapidly influence the phosphorylation state and activity of MAP kinases such as ERK, JNK, and p38, which are critical regulators of inflammation and cell survival.[18][19]
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Rapid activation of this pathway by hydrocortisone has been observed and is implicated in some of its anti-apoptotic and immunomodulatory effects.
dot
Caption: Non-genomic signaling pathway of hydrocortisone.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the mechanism of action of hydrocortisone.
Table 1: Glucocorticoid Receptor Binding Affinity
| Parameter | Value | Cell/Tissue Type | Reference |
| Kd (Cortisol) | 17.5 ± 1.7 nM | Human Mononuclear Leukocytes (Normotensive) | [19] |
| Kd (Cortisol) | 24.6 ± 2.4 nM | Human Mononuclear Leukocytes (Hypertensive) | [19] |
| Binding Capacity | 4131 ± 321 sites/cell | Human Mononuclear Leukocytes (Normotensive) | [19] |
| Binding Capacity | 4978 ± 391 sites/cell | Human Mononuclear Leukocytes (Hypertensive) | [19] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | IC50 | Cell Type | Stimulus | Reference |
| IL-6 | 2.0 x 10⁻⁷ M | Human Peripheral Blood Monocytes | LPS | [20] |
| IL-6 | 10⁻⁶ M - 10⁻⁴ M | Human Peripheral Blood Mononuclear Cells | LPS | [21] |
| IL-12 (p40) | > 10⁻⁷ M (less sensitive than Dexamethasone) | Human Whole Blood | LPS | [11] |
| TNF-α | Not significantly affected by hydrocortisone infusion | Septic Shock Patients | Sepsis | [22] |
Table 3: Regulation of Gene Expression
| Gene | Fold Change | Cell Type | Treatment Duration | Reference |
| DUSP1 | >2-fold up | Peripheral Blood Mononuclear Cells | In vitro | [23] |
| TSC22D3 | >2-fold up | Peripheral Blood Mononuclear Cells | In vitro | [23] |
| Pro-inflammatory genes | >2-fold down | Peripheral Blood Mononuclear Cells | In vitro | [23] |
| Polarization-associated genes | Increased | H4 cells (fetal small intestinal epithelial) | 48 hours | [24] |
| Tight junction-associated genes | Increased | H4 cells (fetal small intestinal epithelial) | 48 hours | [24] |
| SerpinA3 | ~10-25 fold increase (with TNFα) | A549 (lung adenocarcinoma) | N/A | [25] |
Table 4: Effects on Signaling Pathways
| Pathway Component | Effect | Cell Type | Treatment Condition | Reference |
| NF-κB Nuclear Translocation | Inhibited in II genotype, not in DD genotype | LPS-stimulated monocytes | Hydrocortisone | [26][27] |
| p38 MAPK phosphorylation | Inhibited by chronic exposure | N/A | Hydrocortisone | [18] |
| GR Nuclear Translocation | Increased | PACs and PSCs | 10 nM Hydrocortisone | [19][28] |
Key Experimental Protocols
Radioligand Binding Assay for Glucocorticoid Receptor Affinity
This protocol determines the binding affinity (Kd) and binding capacity (Bmax) of hydrocortisone for the GR.
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from cultured cells (e.g., human mononuclear leukocytes) or tissues.
-
Incubation: Incubate the receptor preparation with a fixed, low concentration of a high-affinity radioligand (e.g., ³H-dexamethasone).
-
Competition: In parallel, set up incubations with the radioligand and a range of concentrations of unlabeled hydrocortisone.
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate receptor-bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of hydrocortisone. Calculate the IC50 value and then the Ki (and subsequently Kd) using the Cheng-Prusoff equation.
dot
Caption: Workflow for Radioligand Binding Assay.
Luciferase Reporter Gene Assay for GR Transactivation
This assay quantifies the ability of hydrocortisone to activate GR-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or A549) and transiently transfect with two plasmids: one expressing the human GR and another containing a luciferase reporter gene driven by a promoter with multiple GREs. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.
-
Compound Treatment: Treat the transfected cells with varying concentrations of hydrocortisone for a defined period (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Luminometry: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the hydrocortisone concentration to generate a dose-response curve and determine the EC50.
dot
Caption: Workflow for Luciferase Reporter Gene Assay.
Chromatin Immunoprecipitation (ChIP) Assay for GR-DNA Binding
ChIP is used to determine whether the GR binds to specific DNA regions in the genome in response to hydrocortisone treatment.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the GR to immunoprecipitate the GR-DNA complexes. A non-specific IgG is used as a negative control.
-
Washing and Elution: Wash the immunoprecipitated complexes to remove non-specifically bound chromatin and then elute the GR-DNA complexes from the antibody.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
-
DNA Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for a target gene's promoter region (e.g., a GRE-containing promoter) to quantify the amount of GR-bound DNA.
dot
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) Assay.
Western Blot Analysis of MAP Kinase Phosphorylation
This protocol is used to investigate the non-genomic effects of hydrocortisone on signaling pathways by assessing the phosphorylation status of key proteins like MAP kinases.
Methodology:
-
Cell Treatment: Treat cells with hydrocortisone for short time periods (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the target MAP kinase (e.g., anti-phospho-p38). Subsequently, strip the membrane and re-probe with an antibody for the total amount of the MAP kinase to ensure equal loading.
-
Detection: Use a labeled secondary antibody and a detection reagent to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative change in phosphorylation.
dot
Caption: Workflow for Western Blot Analysis of MAP Kinase Phosphorylation.
Conclusion
The mechanism of action of hydrocortisone is a sophisticated interplay between genomic and non-genomic signaling pathways, all converging to produce its potent anti-inflammatory and immunosuppressive effects. A thorough understanding of these core mechanisms, from receptor binding and gene regulation to rapid kinase modulation, is paramount for the rational design of new glucocorticoid therapies with enhanced efficacy and reduced side effects. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of glucocorticoid pharmacology and developing the next generation of anti-inflammatory drugs.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Interactome of the Glucocorticoid Receptor and Its Influence on the Actions of Glucocorticoids in Combatting Inflammatory and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Modeling of Hydrocortisone by Including Protein Binding to Corticosteroid-Binding Globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Impaired Nuclear Translocation of the Glucocorticoid Receptor in Corticosteroid-Insensitive Airway Smooth Muscle in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Import of the Glucocorticoid Receptor-hsp90 Complex through the Nuclear Pore Complex Is Mediated by Its Interaction with Nup62 and Importin β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. The structural basis of direct glucocorticoid-mediated transrepression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. The structural basis of direct glucocorticoid-mediated transrepression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Differential effects of acute and chronic hydrocortisone treatment on pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of p38 MAPK and glucocorticoid receptor activation by hydrocortisone in mono-and co-cultured pancreatic acinar and stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.hanze.nl [research.hanze.nl]
- 21. Cortisol - Wikipedia [en.wikipedia.org]
- 22. Immunomodulation in septic shock: hydrocortisone differentially regulates cytokine responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of a Molecular Signature to Monitor Pharmacodynamic Responses Mediated by In Vivo Administration of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchportal.tuni.fi [researchportal.tuni.fi]
Solubility Profile of Hydrocortisone-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Hydrocortisone-d4, a deuterated internal standard crucial for the accurate quantification of hydrocortisone (B1673445) in various analytical methods. Understanding the solubility of this compound in different organic solvents is fundamental for preparing stock solutions, developing analytical protocols, and ensuring the accuracy and reproducibility of experimental results.
Note on Deuterated vs. Non-Deuterated Form: The solubility of this compound is expected to be nearly identical to that of its non-deuterated counterpart, hydrocortisone. The inclusion of four deuterium (B1214612) atoms results in a negligible change in molecular weight and polarity, thus having minimal impact on its solubility characteristics in organic solvents. This guide presents data for both forms, with the understanding that the hydrocortisone data serves as a reliable proxy for this compound.
Quantitative Solubility Data
The solubility of a compound is a critical physical property for its handling and application in a laboratory setting. The following table summarizes the quantitative solubility of this compound and Hydrocortisone in a range of common organic solvents. This data has been compiled from various technical data sheets and scientific publications to provide a comparative reference.
| Organic Solvent | Compound | Solubility (mg/mL) | Temperature (°C) |
| Dimethylformamide (DMF) | This compound | 30 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | This compound | 20 | Not Specified |
| Ethanol | This compound | 2 | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Hydrocortisone | >13.3 to 127.5[1][2] | Not Specified |
| Ethanol | Hydrocortisone | 15 to 22[2][3][4] | 25[3] |
| Methanol | Hydrocortisone | 6.2[3] | 25[3] |
| Acetone | Hydrocortisone | 9.3[3] | 25[3] |
| Propylene Glycol | Hydrocortisone | 12.7[3] | 25[3] |
| Chloroform | Hydrocortisone | 1.6[3] | 25[3] |
| Diethyl Ether | Hydrocortisone | ~0.35[3] | 25[3] |
| 1,4-Dioxane | Hydrocortisone | Sparingly Soluble[5][6] | Not Specified |
Qualitative descriptions such as "sparingly soluble" indicate that while precise quantitative data is not available, the compound does exhibit some level of solubility in that solvent[5][6]. For DMSO, various sources report high solubility, with one stating a value as high as 127.5 mg/mL[2].
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The most common method for determining the equilibrium solubility of a crystalline compound like this compound is the shake-flask method . This method involves generating a saturated solution and then quantifying the concentration of the dissolved solute.
Standard Shake-Flask Method
-
Preparation of a Saturated Solution: An excess amount of the solid this compound is added to a vial containing the organic solvent of choice. This ensures that the solution becomes saturated and that undissolved solid remains.
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant, controlled temperature for an extended period (typically 24-72 hours). This allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation or filtration. It is critical to maintain the temperature during this step to prevent any change in solubility.
-
Quantification: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a calibrated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
For compounds with lower solubility or to expedite the process, sonication and gentle warming (e.g., to 37°C) can be employed to facilitate dissolution when preparing stock solutions[1]. However, for equilibrium solubility determination, the shake-flask method at a constant temperature remains the gold standard.
Visualization of Experimental Workflow
The following diagram illustrates the key steps involved in the experimental determination of this compound solubility using the shake-flask method.
Caption: Workflow for determining solubility via the shake-flask method.
References
Isotopic Purity of Commercially Available Hydrocortisone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of commercially available Hydrocortisone-d4 (also known as Cortisol-d4), a critical internal standard for the quantification of hydrocortisone (B1673445) in various biological matrices. Understanding the isotopic composition of this reagent is paramount for ensuring the accuracy and reliability of analytical data in research and clinical settings.
Overview of Commercially Available this compound
This compound is a deuterated analog of hydrocortisone, widely used in mass spectrometry-based assays. The deuterium (B1214612) labels provide a mass shift that allows for its differentiation from the endogenous, unlabeled hydrocortisone. Several chemical suppliers offer this compound, each with specified levels of isotopic enrichment.
A summary of the isotopic purity of this compound from prominent commercial suppliers is presented below. It is important to note that the reported purity can be expressed in different terms, such as "atom % D" or as a percentage of deuterated forms.
Table 1: Isotopic Purity of Commercially Available this compound
| Supplier | Product Name | CAS Number | Stated Isotopic Purity |
| Cayman Chemical | This compound | 73565-87-4 | ≥99% deuterated forms (d1-d4) |
| Sigma-Aldrich | Hydrocortisone-9,11,12,12-d4 | 73565-87-4 | ≥98 atom % D |
| CDN Isotopes | Cortisol-9,11,12,12-d4 | 73565-87-4 | 98 atom % D |
Experimental Protocol for Isotopic Purity Assessment
The determination of isotopic purity and distribution of deuterated compounds like this compound is typically performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS). The following protocol outlines a general workflow for this assessment.
Objective
To determine the isotopic distribution (relative abundance of d0, d1, d2, d3, and d4 species) and overall isotopic purity of a given lot of commercially available this compound.
Materials and Reagents
-
This compound sample
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system (LC-HRMS).
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of the this compound standard in methanol at a concentration of approximately 1 mg/mL.
-
Working Solution Preparation: Dilute the stock solution with an appropriate mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid) to a final concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation: While direct infusion can be used, a short chromatographic run can help separate the analyte of interest from any potential impurities.
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A simple isocratic or shallow gradient elution can be employed.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Full scan mode with high resolution to accurately determine the mass-to-charge ratio (m/z) of the different isotopic species.
-
Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]+ of this compound (expected m/z for C21H26D4O5 is approximately 367.2).
-
Precursor and Product Ions: For tandem mass spectrometry, the protonated molecule is selected as the precursor ion. The selected reaction monitoring (SRM) of precursor to product ion transitions can be monitored at m/z 367.3 [M+H]+ → 125.1 for M+4 cortisol.
-
Data Analysis
-
Mass Spectrum Extraction: Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Isotopic Distribution Calculation:
-
Identify the ion signals corresponding to the unlabeled (d0), and the various deuterated species (d1, d2, d3, d4).
-
Determine the peak area or intensity for each of these isotopic peaks.
-
Calculate the relative abundance of each species by dividing the individual peak area by the sum of all isotopic peak areas.
-
The isotopic purity is often reported as the percentage of the desired deuterated species (d4) relative to the sum of all species.
-
Visualizations
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for determining the isotopic purity of this compound.
Simplified Synthesis Concept
The synthesis of deuterated hydrocortisone often involves the introduction of deuterium atoms at specific positions of a precursor molecule. The efficiency of these deuteration steps influences the final isotopic purity.
Caption: Conceptual pathway for the synthesis of this compound.
Conclusion
The isotopic purity of commercially available this compound is generally high, with suppliers typically guaranteeing ≥98 atom % D or ≥99% total deuterated forms. However, for highly sensitive and quantitative applications, it is recommended that researchers verify the isotopic distribution of the specific lot of the internal standard being used. The provided experimental workflow using LC-HRMS offers a robust method for this characterization, ensuring the highest level of accuracy in downstream analytical measurements.
An In-depth Technical Guide to the Core Differences Between Hydrocortisone and Hydrocortisone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the key distinctions between hydrocortisone (B1673445) and its deuterated analogue, Hydrocortisone-d4. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed information on their respective properties, applications, and the methodologies for their use in experimental settings.
Introduction: The Significance of Isotopic Labeling
Hydrocortisone, also known as cortisol, is a glucocorticoid hormone integral to numerous physiological processes, including metabolism, immune response, and stress regulation.[1] Its synthetic form is widely used in medicine for its anti-inflammatory and immunosuppressive properties.[2] this compound is a stable isotope-labeled version of hydrocortisone, where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. This seemingly subtle structural modification does not significantly alter the chemical or biological properties of the molecule but imparts a distinct mass difference, making it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification. The primary and most critical application of this compound is as an internal standard in the precise measurement of hydrocortisone concentrations in biological matrices.
Physicochemical Properties: A Comparative Analysis
The fundamental physicochemical properties of hydrocortisone and this compound are nearly identical, with the key difference being the molecular weight due to the incorporation of deuterium. This mass shift is the cornerstone of its utility as an internal standard.
| Property | Hydrocortisone | This compound |
| Molecular Formula | C21H30O5 | C21H26D4O5 |
| Molecular Weight | ~362.46 g/mol | ~366.49 g/mol |
| Monoisotopic Mass | ~362.2093 Da | ~366.2344 Da |
| Appearance | White Solid | White Solid |
| Primary Application | Active Pharmaceutical Ingredient (API), Glucocorticoid | Internal Standard for Mass Spectrometry |
Biological Activity and Pharmacokinetics: An Expectation of Equivalence
While direct comparative studies on the biological activity and pharmacokinetics of hydrocortisone versus this compound are not extensively published, the principles of isotopic labeling strongly suggest a near-identical profile. The substitution of hydrogen with deuterium is not expected to significantly alter the molecule's affinity for the glucocorticoid receptor (GR) or its metabolic pathways.
Receptor Binding and Potency
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor.[3] The binding affinity (Kd) and the effective concentration to elicit a half-maximal response (EC50) are key parameters of its biological activity.
| Parameter | Hydrocortisone | This compound |
| Receptor Binding Affinity (Kd) | 17.5 - 24.6 nmol/L[4] | Expected to be nearly identical to hydrocortisone |
| Potency (EC50) | ~0.5 - 10 nM (assay dependent)[5] | Expected to be nearly identical to hydrocortisone |
Pharmacokinetic Profile
The pharmacokinetic parameters of hydrocortisone have been well-characterized. It is anticipated that this compound will exhibit a very similar pharmacokinetic profile.
| Parameter | Hydrocortisone | This compound |
| Half-life (t1/2) | ~1.7 hours[6] | Expected to be nearly identical to hydrocortisone |
| Clearance (CL) | ~18 L/hr[6] | Expected to be nearly identical to hydrocortisone |
| Volume of Distribution (Vd) | ~34 L[6] | Expected to be nearly identical to hydrocortisone |
| Oral Bioavailability | ~96%[6] | Expected to be nearly identical to hydrocortisone |
Glucocorticoid Receptor Signaling Pathway
Hydrocortisone mediates its effects through the glucocorticoid receptor (GR), a ligand-activated transcription factor. The signaling pathway involves both genomic and non-genomic mechanisms.
Experimental Protocols: Quantification of Hydrocortisone using this compound
The primary application of this compound is as an internal standard for the quantification of hydrocortisone in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The IS helps to correct for variability during sample preparation, injection, and ionization in the mass spectrometer. By using the ratio of the analyte signal to the IS signal for quantification, the precision and accuracy of the method are significantly improved.
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting hydrocortisone from plasma or serum.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or quality control.
-
Internal Standard Spiking: Add 20 µL of a this compound working solution (e.g., 100 ng/mL in methanol) to each tube. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 water:methanol with 0.1% formic acid). Vortex and centrifuge briefly before LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the LC-MS/MS analysis of hydrocortisone.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate hydrocortisone from other endogenous components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
Data Analysis
-
Integrate the peak areas for both the hydrocortisone and this compound MRM transitions.
-
Calculate the peak area ratio (Hydrocortisone Area / this compound Area) for all samples, calibrators, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibrators. A weighted linear regression (e.g., 1/x²) is typically used.
-
Determine the concentration of hydrocortisone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow: Quantitative Analysis using an Internal Standard
The following diagram illustrates the typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.
Conclusion
The primary and critical difference between hydrocortisone and this compound lies in the isotopic labeling of the latter, which increases its molecular weight. This distinction makes this compound an ideal internal standard for the accurate and precise quantification of hydrocortisone in complex biological matrices using mass spectrometry. For all practical purposes in terms of biological activity and pharmacokinetics, this compound can be considered equivalent to its non-labeled counterpart. This technical guide provides the foundational knowledge and practical methodologies for the effective use of these compounds in a research and drug development setting.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Cortisol by LC-MS/MS, Serum or Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 3. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 4. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Hydrocortisone-d4: Beyond an Internal Standard - A Technical Guide
Introduction
Hydrocortisone-d4 ([9,11,12,12-2H4]hydrocortisone), a deuterated isotopologue of the endogenous glucocorticoid cortisol, is widely recognized for its role as an internal standard in mass spectrometry-based bioanalysis. Its utility, however, extends significantly beyond this application. The strategic placement of deuterium (B1214612) atoms at positions resistant to back-exchange under physiological conditions makes this compound an invaluable tool for researchers in drug metabolism, pharmacokinetics, and endocrinology. This technical guide explores the primary application of this compound as a metabolic tracer for the in vivo and in vitro investigation of the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system, a critical regulator of glucocorticoid activity.
Core Application: A Metabolic Tracer for 11β-Hydroxysteroid Dehydrogenase (11β-HSD) Activity
The interconversion of active cortisol and inactive cortisone (B1669442) is a pivotal control point in modulating glucocorticoid signaling at the tissue level. This process is catalyzed by two isozymes of 11β-HSD:
-
11β-HSD type 1 (11β-HSD1): Primarily a reductase, this enzyme converts cortisone to cortisol, thus amplifying glucocorticoid action. It is highly expressed in the liver, adipose tissue, and the central nervous system.
-
11β-HSD type 2 (11β-HSD2): This enzyme acts as a dehydrogenase, inactivating cortisol by converting it to cortisone. It is predominantly found in mineralocorticoid target tissues like the kidneys, where it protects the mineralocorticoid receptor from illicit activation by cortisol.[1][2]
This compound serves as an exquisite tracer to dissect the activities of these two enzymes. When [9,11,12,12-2H4]hydrocortisone (d4-cortisol) is administered, its metabolic fate can be precisely tracked using mass spectrometry.
The key to this application lies in the change in mass as d4-cortisol is metabolized. The dehydrogenase activity of 11β-HSD2 removes the deuterium atom at the 11α position, leading to the formation of [9,12,12-2H3]cortisone (d3-cortisone).[1] Subsequently, the reductase activity of 11β-HSD1 can convert this d3-cortisone back to [9,12,12-2H3]hydrocortisone (d3-cortisol).[1] The appearance of d3-cortisol is a specific marker of 11β-HSD1 reductase activity.[1][3] This allows researchers to distinguish between the administered d4-cortisol and the newly formed d3-cortisol, providing a dynamic measure of cortisol regeneration.
This tracer methodology offers a significant advantage over simply measuring endogenous cortisol and cortisone levels, as it allows for the quantification of the rates of interconversion and the specific contribution of 11β-HSD1 to the active cortisol pool in various tissues.[1][4]
Quantitative Data from In Vivo and In Vitro Studies
The use of this compound as a metabolic tracer has generated valuable quantitative data on cortisol metabolism in various physiological and pathophysiological states. The following tables summarize key findings from studies utilizing this technique.
Table 1: In Vivo Cortisol Metabolism in Human Tissues
| Tissue | Parameter | Value | Study Population | Citation |
| Subcutaneous Adipose Tissue | Cortisol Release | 15.0 (95% CI 0.4-29.5) pmol/min/100g | Healthy Men (n=6) | [5] |
| Subcutaneous Adipose Tissue | d3-Cortisol Release | 8.7 (95% CI 0.2-17.2) pmol/min/100g | Healthy Men (n=6) | [5] |
| Splanchnic Circulation | Cortisol Release | 13.5 (95% CI 3.6-23.5) nmol/min | Men with Chronic Liver Disease (n=4) | [5] |
| Splanchnic Circulation | d3-Cortisol Release | 8.0 (95% CI 2.6-13.5) nmol/min | Men with Chronic Liver Disease (n=4) | [5] |
| Splanchnic Bed | Net Cortisol Release (Fasting) | 6.1 ± 2.6 µ g/min | Nondiabetic Subjects (n=11) | [6] |
| Leg | Net Cortisol Uptake (Fasting) | 1.7 ± 0.7 µ g/min | Nondiabetic Subjects (n=11) | [6] |
| Splanchnic Bed | d3-Cortisol Production (Fasting) | 7.1 ± 0.7 µ g/min | Nondiabetic Subjects (n=11) | [6] |
| Leg | d3-Cortisol Production (Fasting) | 0.04 ± 0.01 µ g/min | Nondiabetic Subjects (n=11) | [6] |
Table 2: Pharmacokinetic Parameters of Hydrocortisone (B1673445) in a 3D Human Liver Bioreactor
| Parameter | Value | Experimental Conditions | Citation |
| Half-life (t1/2) | 23.03 hours | 100 nM Hydrocortisone administered to a coculture of human hepatocytes and Kupffer cells. | [7] |
| Elimination Rate Constant (kel) | 0.03 hour-1 | 100 nM Hydrocortisone administered to a coculture of human hepatocytes and Kupffer cells. | [7] |
| Clearance (CL) | 6.6 x 10-5 L/hour | 100 nM Hydrocortisone administered to a coculture of human hepatocytes and Kupffer cells. | [7] |
| Area Under the Curve (AUC) | 1.03 (mg/L)*h | 100 nM Hydrocortisone administered to a coculture of human hepatocytes and Kupffer cells. | [7] |
Experimental Protocols
In Vivo Assessment of 11β-HSD Activity using d4-Cortisol Infusion
This protocol is a generalized representation based on methodologies described in human studies.[5]
Objective: To quantify the in vivo conversion of cortisone to cortisol by 11β-HSD1 in specific tissues.
Materials:
-
[9,11,12,12-2H4]hydrocortisone (d4-cortisol) for infusion.
-
Saline solution for infusion.
-
Catheters for venous and/or arterial blood sampling.
-
EDTA-containing blood collection tubes.
-
Centrifuge.
-
Solid-phase extraction (SPE) cartridges.
-
LC-MS/MS system.
Procedure:
-
Subject Preparation: Subjects are typically studied after an overnight fast.
-
Catheter Placement: Catheters are inserted into appropriate blood vessels for sampling. For example, to study adipose tissue metabolism, an arterialized hand vein and a superficial epigastric vein draining subcutaneous adipose tissue would be cannulated.
-
d4-Cortisol Infusion: A primed, continuous intravenous infusion of d4-cortisol is administered at a constant rate.
-
Blood Sampling: After a sufficient period to reach steady-state, paired arterialized and venous blood samples are collected simultaneously at multiple time points.
-
Sample Processing: Blood samples are immediately placed on ice and centrifuged to separate plasma. Plasma is stored at -80°C until analysis.
-
Steroid Extraction: Plasma samples are thawed, and a deuterated internal standard (e.g., cortisol-d8) is added. Steroids are extracted using solid-phase extraction (SPE).
-
LC-MS/MS Analysis: The extracted samples are analyzed by a validated LC-MS/MS method to quantify the concentrations of d4-cortisol, d3-cortisol, and endogenous cortisol and cortisone.
-
Data Analysis: The rates of production and clearance of d3-cortisol across the tissue bed are calculated using the arteriovenous concentration differences and blood flow measurements.
LC-MS/MS Analysis of d4-Cortisol and its Metabolites in Biological Matrices
This protocol outlines a general procedure for the quantification of deuterated and non-deuterated cortisol and cortisone.
Objective: To simultaneously quantify cortisol, cortisone, d4-cortisol, and d3-cortisol in plasma or urine.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer).
-
Reversed-phase HPLC column (e.g., C18).
-
Mobile phases (e.g., water with 0.1% formic acid and methanol (B129727) with 0.1% formic acid).
-
Solid-phase extraction (SPE) cartridges.
-
Nitrogen evaporator.
-
Vortex mixer and centrifuge.
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma or urine, add an internal standard mix containing a deuterated form of cortisol not being used as a tracer (e.g., cortisol-d8).
-
Perform protein precipitation if necessary (e.g., with acetonitrile).
-
Proceed with solid-phase extraction (SPE) for sample clean-up and concentration.
-
Elute the steroids from the SPE cartridge and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the LC system.
-
Separate the analytes using a gradient elution with appropriate mobile phases.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive mode.
-
Monitor specific precursor-to-product ion transitions for each analyte (cortisol, cortisone, d4-cortisol, d3-cortisol) in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of each analyte.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound.
Experimental Workflow for In Vivo Tracer Studies
Caption: Workflow for this compound tracer studies.
This compound is a powerful tool that extends far beyond its conventional use as an internal standard. Its application as a metabolic tracer has provided profound insights into the tissue-specific regulation of glucocorticoid metabolism by the 11β-HSD enzymes. The ability to precisely track the fate of administered hydrocortisone and quantify its conversion to and from cortisone allows for a sophisticated understanding of metabolic pathways in both health and disease. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to leverage the unique properties of this compound in their investigations into glucocorticoid biology and pharmacology.
References
- 1. 11β-Hydroxysteroid Dehydrogenase Activity in the Brain Does Not Contribute to Systemic Interconversion of Cortisol and Cortisone in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing systemic 11beta-hydroxysteroid dehydrogenase with serum cortisone/cortisol ratios in healthy subjects and patients with diabetes mellitus and chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cortisol release from adipose tissue by 11beta-hydroxysteroid dehydrogenase type 1 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrasound‐Assisted Microcontinuous Process Facilitates the Selective Deuteration of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic 11β-hydroxysteroid dehydrogenase type 1 activity in obesity and type 2 diabetes using a novel triple tracer cortisol technique - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocols for Plasma Cortisol Analysis using Hydrocortisone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortisol, a glucocorticoid hormone, is a critical biomarker for a range of physiological and pathological conditions, including stress response, adrenal function, and metabolic disorders.[1][2] Accurate and precise quantification of cortisol in plasma is essential for clinical diagnostics and pharmaceutical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity, mitigating the cross-reactivity issues often associated with immunoassays.[1][3]
The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations during sample preparation and analysis.[4][5] Hydrocortisone-d4 (Cortisol-d4), a deuterated analog of cortisol, is an ideal internal standard for this purpose, as it shares similar physicochemical properties with the analyte, ensuring it behaves similarly throughout the extraction and ionization process.[4][5][6]
Effective sample preparation is a critical step to remove interfering substances from the complex plasma matrix, such as proteins and phospholipids, which can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification.[7] This document provides detailed protocols for three common sample preparation techniques for plasma cortisol analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of the most appropriate method depends on the specific requirements of the assay, such as desired sample purity, throughput, and available resources.
Materials and Reagents
-
Human plasma (or other relevant species)
-
Cortisol certified reference standard
-
This compound (Cortisol-d4) certified internal standard[4][5]
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid
-
Ammonium acetate (B1210297)
-
Dichloromethane[11]
-
Ammonium hydroxide
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[1]
-
96-well protein precipitation plates[9]
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Experimental Protocols
Internal Standard Spiking
Prior to sample processing, it is essential to spike all samples, calibration standards, and quality controls with the this compound internal standard solution. This ensures that any variability introduced during the sample preparation process is accounted for. A typical concentration for the internal standard working solution is 100 ng/mL.[10]
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[12][13] It is well-suited for high-throughput applications.
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add the appropriate volume of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) (a 3:1 ratio of precipitating solvent to sample is common).[8][9]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.
Workflow for Protein Precipitation:
Caption: Protein Precipitation (PPT) Workflow.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides a cleaner extract than PPT.[14]
Protocol:
-
To 100 µL of plasma in a glass tube, add the appropriate volume of this compound internal standard solution.
-
Add 1 mL of an organic solvent such as ethyl acetate or a mixture of hexane and ethyl acetate.[10][11]
-
Vortex vigorously for 1 minute to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.
Workflow for Liquid-Liquid Extraction:
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and concentration, often yielding the cleanest extracts and highest sensitivity.[15][16][17] It is particularly useful for removing matrix components that can interfere with LC-MS/MS analysis.
Protocol:
-
To 100 µL of plasma, add the appropriate volume of this compound internal standard solution.
-
Pre-treat the plasma sample by adding 100 µL of 4% phosphoric acid and vortexing.
-
Condition the SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities. A second wash with a weak organic solvent (e.g., 20% methanol in water) can be performed to remove less polar interferences.
-
Elute the cortisol and internal standard from the cartridge with 1 mL of methanol or a mixture like dichloromethane:methanol (9:1) into a clean collection tube.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Workflow for Solid-Phase Extraction:
Caption: Solid-Phase Extraction (SPE) Workflow.
Data Presentation
The choice of sample preparation method can significantly impact assay performance. The following table summarizes typical performance characteristics for each of the described methods for plasma cortisol analysis. These values are representative and may vary depending on the specific LC-MS/MS system, reagents, and protocol optimizations.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 105 | 90 - 110 | 95 - 110 |
| Matrix Effect (%) | 75 - 115 | 80 - 110 | 90 - 105 |
| Process Efficiency (%) | 70 - 110 | 75 - 115 | 85 - 110 |
| Sample Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Extract Cleanliness | Low | Medium | High[15][16][17] |
| Automation Potential | High[9] | Medium | High[15] |
Note on Data: The quantitative data in this table is a synthesized representation from multiple sources in the scientific literature.[10][15][18] Absolute values can vary based on the specific laboratory conditions and methodologies employed.
Conclusion
The selection of an appropriate sample preparation method is a critical determinant of the success of a plasma cortisol LC-MS/MS assay.
-
Protein Precipitation offers a rapid and cost-effective solution for high-throughput screening, though it may be more susceptible to matrix effects.
-
Liquid-Liquid Extraction provides a cleaner sample than PPT and is a robust method for many applications.
-
Solid-Phase Extraction delivers the cleanest extracts, minimizing matrix effects and maximizing sensitivity, making it the preferred method for applications requiring the highest level of accuracy and precision.[15][16][17]
The use of this compound as an internal standard is strongly recommended for all methods to ensure the highest quality quantitative data by correcting for analyte loss during sample preparation and for signal suppression or enhancement during LC-MS/MS analysis. Researchers should validate their chosen method to ensure it meets the specific requirements of their study.
References
- 1. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of free and total cortisol in plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Cortisol-D4 (9,11,12,12-D4) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. itspsolutions.com [itspsolutions.com]
- 16. [PDF] Solid-state extraction of cortisol from plasma or serum for liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 17. Solid-state extraction of cortisol from plasma or serum for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: High-Throughput Protein Precipitation for Hydrocortisone Quantification in Serum using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the efficient removal of proteins from serum samples using protein precipitation. This method is optimized for the subsequent quantitative analysis of hydrocortisone (B1673445) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), incorporating Hydrocortisone-d4 as an internal standard for accurate quantification.
Introduction
Protein precipitation is a widely used technique in bioanalysis for the cleanup of complex biological matrices like serum.[1][2] It is a simple, rapid, and cost-effective method for removing the majority of proteins, which can interfere with downstream analysis.[2][3] The addition of a water-miscible organic solvent, such as acetonitrile, disrupts the hydration layer around proteins, leading to their precipitation.[1] This protocol details a protein precipitation method using acetonitrile, which is effective for preparing serum samples for the analysis of small molecules like hydrocortisone.[3] The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting for matrix effects and variations in sample processing, ensuring high accuracy and precision in quantification.[4]
Glucocorticoid Signaling Pathway
Hydrocortisone (cortisol) is a primary glucocorticoid hormone that exerts its effects by binding to the glucocorticoid receptor (GR).[5][6][7] Upon binding, the GR translocates to the nucleus and regulates the transcription of target genes, a process known as the genomic signaling pathway.[5][6][7][8] This pathway is central to many physiological processes, including metabolism, inflammation, and immune responses.[5][7]
References
- 1. agilent.com [agilent.com]
- 2. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cortisol-D4 (9,11,12, 12-D4) 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 73565-87-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
Application Note: High-Throughput Analysis of Hydrocortisone and Hydrocortisone-d4 via Liquid Chromatography
Abstract
This application note provides a detailed protocol for the separation and quantification of hydrocortisone (B1673445) and its deuterated internal standard, hydrocortisone-d4, using liquid chromatography. The primary methods detailed are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the bioanalysis or quality control of hydrocortisone.
Introduction
Hydrocortisone, a glucocorticoid steroid hormone, is crucial in various physiological processes and is widely used as a medication to treat inflammation, allergies, and adrenal insufficiency.[1][2] For accurate quantification in complex biological matrices or pharmaceutical formulations, a stable isotope-labeled internal standard, such as this compound, is often employed to correct for matrix effects and variations in sample processing. The successful separation and detection of both the analyte and its internal standard are paramount for method accuracy and precision. This note outlines the optimal liquid chromatography conditions for this purpose.
Data Presentation: Liquid Chromatography Conditions
A variety of analytical columns and mobile phases can be utilized for the separation of hydrocortisone and its deuterated analogue. Below is a summary of conditions compiled from established methods.
| Parameter | Method 1 (HPLC-UV) | Method 2 (LC-MS/MS) | Method 3 (UPLC-MS/MS) |
| Column | ODS (C18), 5 µm, 4.6 x 150 mm[1][3] | Eclipse XDB-C18, 3.5 µm, 4.6 x 75 mm[4] | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5] |
| Mobile Phase A | Water[1][3] | 0.003% TFA in Water[4] | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Methanol[1][3] | 0.003% TFA in Methanol[4] | 0.1% Formic Acid in Methanol[6] |
| Gradient/Isocratic | Isocratic (60:30:10, Methanol (B129727):Water:Acetic Acid)[1][3] | Isocratic (40:60, A:B)[4] | Gradient |
| Flow Rate | 1.0 mL/min[1][3] | 1.0 mL/min[4] | 0.2 - 0.5 mL/min[5] |
| Column Temperature | Ambient | 45°C[4] | 40°C[5] |
| Injection Volume | Not Specified | 50 µL[4] | Not Specified |
| Detection | UV at 254 nm[1][3] | MS/MS (APCI, Positive Ion)[4] | MS/MS (ESI, Positive Ion)[7] |
| Retention Time (Hydrocortisone) | 2.26 min[1][3] | ~2.3 min[4] | 8.02 min[6] |
| Retention Time (this compound) | Not Applicable | ~2.3 min[4] | 8.00 min[6] |
Experimental Protocols
Featured Protocol: UPLC-MS/MS for Hydrocortisone Quantification in a Biological Matrix
This protocol provides a step-by-step guide for the analysis of hydrocortisone using this compound as an internal standard, optimized for specificity and sensitivity.
1. Materials and Reagents
-
Hydrocortisone reference standard
-
This compound (internal standard, IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Biological matrix (e.g., plasma, urine)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) for sample cleanup
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve hydrocortisone and this compound in methanol to create separate 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the hydrocortisone stock solution with a 50:50 methanol:water mixture to prepare a series of calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration of 20 ng/mL in methanol.[6]
-
Sample Preparation (SPE):
-
Precondition the SPE columns with methanol followed by water.[6]
-
Load 1 mL of the sample (e.g., urine).[6]
-
Wash the columns with water, followed by a weak organic solvent to remove interferences.[6]
-
Elute the analytes with methanol.[6]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
3. UPLC-MS/MS System and Conditions
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C[5]
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 40% B
-
0.5-3.0 min: Linear gradient to 80% B
-
3.0-3.5 min: Hold at 80% B
-
3.5-4.0 min: Return to 40% B
-
4.0-5.0 min: Re-equilibration
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex QTrap® 4500)[6]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Data Analysis
-
Integrate the peak areas for both hydrocortisone and this compound MRM transitions.
-
Calculate the peak area ratio (Hydrocortisone/Hydrocortisone-d4).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of hydrocortisone in the samples from the calibration curve.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of hydrocortisone.
Conclusion
The liquid chromatography methods outlined provide a robust framework for the separation and analysis of hydrocortisone and its deuterated internal standard, this compound. The choice between HPLC-UV and UPLC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. The detailed UPLC-MS/MS protocol offers high sensitivity and specificity, making it suitable for bioanalytical applications where accurate quantification is critical.
References
- 1. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP Methods for the Analysis of Hydrocortisone on a Legacy L1 Column | SIELC Technologies [sielc.com]
- 3. [PDF] Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Hydrocortisone-d4
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Hydrocortisone-d4 (Cortisol-d4). This compound is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of endogenous hydrocortisone (B1673445) (cortisol) in various biological matrices. This document provides optimized mass spectrometry parameters, a detailed experimental protocol for sample preparation and analysis, and liquid chromatography conditions suitable for researchers, scientists, and professionals in drug development and clinical research.
Introduction
Hydrocortisone, the primary glucocorticoid in humans, is a critical biomarker for assessing adrenal function and diagnosing disorders such as Cushing's syndrome and Addison's disease. Accurate and precise quantification of hydrocortisone in biological samples is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1][2] This note describes a validated LC-MS/MS methodology for the reliable detection of this compound.
Experimental
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is recommended for the analysis of this compound. The optimized MRM parameters are summarized in Table 1. The primary transition for quantification is m/z 367.2 → 121.2.[3][4] Additional qualifying transitions can be monitored for increased specificity.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value | Reference |
| Precursor Ion (Q1) (m/z) | 367.2 | [3][4] |
| Product Ion (Q3) (m/z) | 121.2 | [3][4] |
| Collision Energy (CE) (V) | 30 | [4] |
| Declustering Potential (DP) (V) | Instrument dependent, typically 60-100V | |
| Ionization Mode | Positive Electrospray (ESI+) | [3] |
Note: Collision Energy (CE) and Declustering Potential (DP) may require optimization based on the specific mass spectrometer used.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column. A gradient elution with mobile phases consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) is typically employed to ensure good peak shape and separation from endogenous interferences.
Table 2: Liquid Chromatography Parameters
| Parameter | Description |
| Column | Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 20 µL |
| Gradient | A typical gradient starts with a high percentage of Mobile Phase A, ramps to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step. |
Protocols
Sample Preparation
The choice of sample preparation protocol depends on the biological matrix. Below are protocols for plasma/serum and urine.
Protocol 1: Protein Precipitation for Plasma/Serum
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the this compound internal standard.[5]
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine [6]
-
To 1 mL of urine, add the this compound internal standard.[6]
-
Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.[7]
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for a wide range of research and clinical applications where reliable measurement of hydrocortisone is required. The provided protocols for sample preparation are robust and can be adapted to various laboratory settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry analysis of human adrenal vein corticosteroids before and after ACTH stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards
For researchers, scientists, and drug development professionals, the integrity of deuterated internal standards is paramount for accurate and reliable quantitative analysis. Isotopic exchange, the unintended swapping of deuterium (B1214612) atoms with hydrogen atoms, can significantly compromise experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the use of these critical reagents.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern in quantitative analysis?
Isotopic exchange, also known as H/D or D-H back-exchange, is a chemical reaction where a deuterium atom on a deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as solvents or the sample matrix.[1][2] This is a critical issue in quantitative analysis, particularly for methods like liquid chromatography-mass spectrometry (LC-MS), because the accuracy of the assay relies on the stable isotopic purity of the internal standard.[1]
The loss of deuterium atoms from the internal standard leads to two primary problems:
-
Underestimation of the Internal Standard: A decrease in the signal of the deuterated internal standard results in an artificially high analyte-to-internal standard ratio.[1]
-
Overestimation of the Analyte: The internal standard that has lost its deuterium label becomes indistinguishable from the unlabeled analyte, contributing to the analyte's signal and causing an overestimation of its concentration.[1][3]
Q2: What are the first signs that isotopic exchange may be occurring in my experiment?
Several signs during data analysis can indicate that your deuterated internal standard is undergoing isotopic exchange:
-
A noticeable decrease in the internal standard's signal over time or with changes in sample preparation conditions.[3]
-
An unexpected increase in the analyte's signal, especially in blank samples that are spiked only with the internal standard.[3]
-
The appearance of a chromatographic peak for the unlabeled analyte at the retention time of the internal standard.[3]
-
A gradual decrease in the mass-to-charge ratio (m/z) of the deuterated standard over a series of injections.[4]
-
Non-linear calibration curves, particularly at the lower or upper ends.[4]
Q3: What factors promote isotopic exchange?
The rate and extent of isotopic exchange are influenced by several factors:
-
pH: The pH of the solution is a critical factor. The exchange rate is generally slowest at a slightly acidic pH (around 2.5-3) and increases significantly in neutral or basic conditions.[3][4][5]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][3][5]
-
Solvent Composition: Protic solvents, such as water and methanol, are sources of hydrogen atoms and can facilitate isotopic exchange.[1][2][3]
-
Position of Deuterium Labels: The stability of deuterium labels depends on their position within the molecule. Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange. Deuteriums on carbon atoms adjacent to carbonyl groups or on certain aromatic rings can also be prone to exchange under specific conditions.[2][3][4]
-
Sample Matrix: Components within a biological matrix, like plasma or urine, can sometimes catalyze the exchange process.[1][3]
Q4: How can I prevent or minimize isotopic exchange?
Preventing or minimizing isotopic exchange involves controlling the environmental conditions during sample preparation, analysis, and storage:
-
Solvent Selection: Use aprotic solvents (e.g., acetonitrile, ethyl acetate) whenever possible.[6] If a protic solvent is necessary, consider using its deuterated form (e.g., D₂O, methanol-d4).[5][7]
-
pH Control: Maintain the pH of your solutions in the optimal range to minimize exchange, typically around pH 2.5-3.[4][5]
-
Temperature Control: Perform sample preparation and analysis at low temperatures (e.g., on ice or in a cooled autosampler) to slow down the exchange rate.[4][5] Changing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[5]
-
Minimize Exposure Time: Reduce the time the deuterated standard is in contact with protic solvents or potentially catalytic matrices.[5]
-
Proper Storage: Store deuterated standards as recommended by the manufacturer, which is often as a solid or in an aprotic solvent at low temperatures (-20°C or below) and protected from light and moisture.[6][8][9]
Troubleshooting Guides
Problem: I am observing a decreasing signal for my deuterated internal standard and a corresponding increase in my analyte signal.
This is a classic indication of isotopic exchange. Follow this troubleshooting workflow to diagnose and mitigate the issue.
Quantitative Data Summary
The stability of deuterated standards is highly dependent on environmental factors. The following tables summarize the impact of pH and temperature on the rate of isotopic exchange.
Table 1: Influence of pH on Isotopic Exchange Rate
| pH Range | Exchange Rate | Recommendation |
| < 2.5 | Increases | Avoid strongly acidic conditions unless validated. |
| 2.5 - 3.0 | Minimum | Optimal pH range for minimizing exchange for many compounds. [4][5] |
| 3.0 - 7.0 | Moderate Increase | Generally acceptable, but stability should be verified. |
| > 7.0 | Significantly Accelerated | Avoid neutral and basic conditions.[3][5] |
Table 2: Influence of Temperature on Isotopic Exchange Rate
| Temperature | Relative Exchange Rate | Recommendation |
| 0°C | Baseline | Perform sample preparation on ice to minimize exchange.[5] |
| 25°C (Ambient) | ~14 times faster than at 0°C[5] | Avoid prolonged exposure to ambient temperatures. |
| > 25°C | Significantly Increased | Avoid higher temperatures during all experimental steps.[3] |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
Objective: To determine if isotopic exchange is occurring under your specific analytical conditions.[3]
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol. These samples will serve as the baseline.[3]
-
Prepare Incubated Matrix Samples: Spike the IS into the blank matrix and incubate the samples under conditions that mimic your typical sample processing and storage times and temperatures.
-
Prepare Incubated Solvent Samples: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[3]
-
Sample Processing: After the designated incubation period, process the incubated matrix and solvent samples using your established extraction/preparation method.[3]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent) by LC-MS/MS. Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[3]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15-20%) in the IS signal suggests degradation or exchange.[3]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[3]
-
Q5: Should I use deuterium or ¹³C-labeled standards to avoid exchange issues?
While deuterium-labeled standards are often more cost-effective and readily available, they are susceptible to isotopic exchange.[3] Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled standards are not prone to exchange and are therefore considered a more robust and reliable choice, especially for methods requiring high accuracy and precision.[3][10] If you continue to face challenges with isotopic exchange after troubleshooting, switching to a ¹³C or ¹⁵N-labeled internal standard is a highly effective solution.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Hydrocortisone-d4 & Matrix Effects in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hydrocortisone-d4 as an internal standard to address matrix effects in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Hydrocortisone (B1673445), due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine, serum).[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and compromised assay sensitivity.[1][2][3] In the context of Hydrocortisone bioanalysis, endogenous components like phospholipids, salts, and proteins in biological samples can interfere with the ionization of Hydrocortisone and its internal standard in the mass spectrometer's source, leading to unreliable results.[1][3][4]
Q2: How does using this compound help in addressing matrix effects?
A2: A deuterated internal standard (IS) like this compound is considered the gold standard for quantitative LC-MS/MS bioanalysis.[1] Since it is chemically and physically almost identical to Hydrocortisone, it co-elutes chromatographically and experiences similar matrix effects.[1][5] This co-elution allows this compound to compensate for variations in sample preparation, injection volume, and, most importantly, ionization suppression or enhancement.[1] By calculating the peak area ratio of the analyte to the internal standard, accurate and precise quantification can be achieved despite the presence of matrix effects.[5]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects.[1] In cases of severe ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, potentially compromising the assay's sensitivity.[3] Additionally, "differential matrix effects" can occasionally occur where the analyte and the deuterated standard are affected differently by the matrix.[1] Therefore, thorough method development and validation are crucial.
Q4: What are the primary sources of matrix effects in typical biological samples?
A4: The main sources of matrix effects, particularly ion suppression, in bioanalytical samples are endogenous components that are not sufficiently removed during sample preparation.[4] For corticosteroids like Hydrocortisone, which are often analyzed in complex matrices, the primary culprits include:
-
Phospholipids: Abundant in plasma and serum, they are a notorious cause of ion suppression in electrospray ionization (ESI).[4][6]
-
Salts and Buffers: High concentrations of non-volatile salts can suppress the ionization of analytes.[4]
-
Proteins: Residual peptides remaining after initial sample preparation can co-elute and cause ion suppression.[4]
-
Other Endogenous Molecules: Complex matrices like urine and plasma contain numerous other small molecules that can interfere with ionization.[4]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to mitigate matrix effects in LC-MS/MS analysis.
Issue 1: High Variability in Analyte/Internal Standard Response
-
Symptom: Inconsistent peak areas for Hydrocortisone and/or this compound across multiple injections of the same sample or different samples from the same lot.
-
Possible Cause: Inconsistent matrix effects between samples or inadequate sample cleanup.
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure the peak area of this compound is consistent across all samples. Significant variation suggests a problem with the sample preparation process or instrument performance.[1]
-
Optimize Sample Preparation: Improve the sample cleanup procedure to more effectively remove interfering matrix components.[5][7][8] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of a simple protein precipitation.[4][5][8]
-
Evaluate Chromatographic Separation: Modify the LC gradient to better separate Hydrocortisone from co-eluting matrix components. A shallower gradient can improve resolution.[4]
-
Check for Contamination: Investigate potential sources of exogenous contaminants, such as plasticizers from sample tubes.[4]
-
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
-
Symptom: QC sample results are consistently outside the acceptable range (typically ±15% of the nominal concentration).
-
Possible Cause: The matrix effect is not being adequately compensated for by the internal standard, or there is an issue with the stability of the analyte or internal standard.
-
Troubleshooting Steps:
-
Perform a Quantitative Matrix Effect Assessment: Follow the experimental protocol for evaluating matrix effects to determine the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-normalized MF).[9][10] The coefficient of variation (CV) of the IS-normalized MF across at least six different matrix lots should be ≤15%.[9][10]
-
Investigate Crosstalk: Ensure that the signal from Hydrocortisone is not interfering with the signal from this compound, and vice-versa.[10]
-
Assess Analyte and IS Stability: Evaluate the stability of Hydrocortisone and this compound under various storage and handling conditions (e.g., freeze-thaw cycles, benchtop stability).[9]
-
Issue 3: Low Signal Intensity (Ion Suppression)
-
Symptom: The peak areas for both Hydrocortisone and this compound are significantly lower than expected, even at higher concentrations.
-
Possible Cause: Severe ion suppression due to a high concentration of co-eluting matrix components.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most effective way to mitigate ion suppression.[4][7] Mixed-mode SPE can be particularly effective for complex biological samples.[4]
-
Optimize Chromatography: Enhance the separation of the analyte from interfering matrix components.[4][5] Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity.[4]
-
Change Ionization Technique: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to this effect.[4]
-
Perform Post-Column Infusion Experiment: This can confirm if ion suppression is occurring at the retention time of your analyte. A drop in the baseline signal of an infused standard during the injection of a blank matrix extract indicates ion suppression.[4]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect
Objective: To quantitatively assess the impact of matrix components on the ionization of Hydrocortisone and this compound.[9][10]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Hydrocortisone and this compound into the mobile phase or an appropriate solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike Hydrocortisone and this compound into the extracted matrix at the same concentration as Set A.[9][10]
-
Set C (Pre-Extraction Spike): Spike Hydrocortisone and this compound into the blank matrix, and then perform the full extraction procedure.
-
-
Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculations:
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[9][10]
Protocol 2: Crosstalk and Isotopic Interference Evaluation
Objective: To ensure that the signal from the analyte does not interfere with the internal standard, and vice versa.[10]
Methodology:
-
Prepare Two Sets of Samples:
-
Set 1 (Analyte Crosstalk): Spike blank matrix with Hydrocortisone at the Upper Limit of Quantification (ULOQ) without the internal standard.
-
Set 2 (IS Crosstalk): Spike blank matrix with this compound at its working concentration without the analyte.
-
-
Analyze Samples:
-
In Set 1, monitor the mass transition of this compound at its retention time.
-
In Set 2, monitor the mass transition of Hydrocortisone at its retention time.
-
-
Acceptance Criteria:
Quantitative Data Summary
The following tables summarize typical acceptance criteria for method validation experiments involving deuterated internal standards.
Table 1: Matrix Effect Acceptance Criteria
| Parameter | Acceptance Criteria | Reference |
| Coefficient of Variation (CV) of IS-Normalized Matrix Factor | ≤ 15% | [9][10] |
Table 2: Accuracy and Precision Acceptance Criteria
| Sample Type | Accuracy (% Bias) | Precision (% CV) | Reference |
| Quality Control (Low, Medium, High) | Within ±15% of nominal | ≤ 15% | [11][12] |
| Lower Limit of Quantification (LLOQ) | Within ±20% of nominal | ≤ 20% | [10] |
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: A logical workflow for troubleshooting poor accuracy and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. bioanalysisjournal.com [bioanalysisjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
How to handle ion suppression for Hydrocortisone-d4 analysis
Welcome to the technical support center for Hydrocortisone-d4 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is low and variable in biological samples compared to standards in neat solution. What could be the cause?
A1: This is a classic symptom of ion suppression.[1] Ion suppression is a matrix effect where co-eluting endogenous components from your sample (e.g., plasma, urine) interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This leads to a reduced and inconsistent signal, which can compromise the accuracy and precision of your results.[2][3]
Q2: What are the common sources of ion suppression in this compound analysis?
A2: The primary sources of ion suppression in bioanalytical samples are endogenous matrix components that are not sufficiently removed during sample preparation.[1][4] For this compound analysis in matrices like plasma or urine, common culprits include:
-
Phospholipids (B1166683): Abundant in plasma and serum, these are a major cause of ion suppression in electrospray ionization (ESI).[1]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection or preparation can hinder the ionization of your analyte.[1]
-
Proteins and Peptides: Although most large proteins are removed, residual peptides can co-elute and cause suppression.[1]
-
Other Endogenous Molecules: Complex matrices like urine and plasma contain numerous other small molecules that can interfere with ionization.[1]
Q3: I am using this compound as an internal standard. Shouldn't this correct for ion suppression?
A3: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is the best practice to compensate for ion suppression.[5] Ideally, this compound co-elutes with the unlabeled hydrocortisone (B1673445) and experiences the same degree of ion suppression.[5][6] By using the peak area ratio, the variability caused by ion suppression can be normalized.[7] However, in cases of severe ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, potentially impacting the assay's sensitivity and limits of detection.[5] Also, chromatographic separation between the analyte and its deuterated internal standard can sometimes occur, leading to differential ion suppression and inaccurate results.[6]
Q4: How can I confirm that ion suppression is occurring in my assay?
A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[1][3][8] This involves infusing a constant flow of a this compound standard into the MS detector while injecting a blank matrix extract onto the LC column.[1][4] A drop in the baseline signal indicates the retention times where co-eluting matrix components are causing suppression.[1][3]
Troubleshooting Guide
If you are experiencing issues with ion suppression, the following troubleshooting steps can help you mitigate the problem.
Step 1: Enhance Sample Preparation
A more rigorous sample preparation is the most effective way to remove interfering matrix components.[1][4]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interferences.[1][4] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for cleaning up complex biological samples.[1]
-
Liquid-Liquid Extraction (LLE): LLE is another robust method for separating analytes from matrix components.[1][4]
-
Protein Precipitation: While simpler, this method may be less effective at removing all interfering substances, especially phospholipids.[4][9]
The following diagram illustrates a decision-making workflow for selecting an appropriate sample preparation method.
Caption: A workflow for troubleshooting ion suppression in this compound analysis.
Step 2: Optimize Chromatographic Separation
Improving the separation between this compound and interfering matrix components is crucial.[1]
-
Modify the Gradient: A shallower elution gradient can enhance resolution.[1]
-
Change the Column: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and separate the analyte from interferences.[1]
Step 3: Adjust Mass Spectrometry Parameters
-
Switch Ionization Technique: If available, consider using Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI). APCI is generally less susceptible to ion suppression for compounds like corticosteroids.[1][4]
-
Optimize Source Conditions: Fine-tuning parameters like capillary voltage, source temperature, and gas flows can help maximize the analyte signal.[7]
Quantitative Data on Mitigation Strategies
The following table summarizes the potential impact of different sample preparation techniques on signal suppression for this compound in human plasma. The data is illustrative and will vary based on specific experimental conditions.
| Mitigation Strategy | This compound Peak Area (Neat Solution) | This compound Peak Area (Spiked Plasma) | Signal Suppression (%) |
| Protein Precipitation Only | 1,500,000 | 600,000 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 30% |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,275,000 | 15% |
| SPE + Optimized Chromatography | 1,500,000 | 1,425,000 | 5% |
Experimental Protocols
Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify chromatographic regions where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
This compound standard solution
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS inlet.
-
Begin the infusion of the this compound standard at a constant flow rate.
-
Once a stable baseline signal for this compound is observed, inject the blank matrix extract onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimizing MS/MS Methods for Cortisol and Hydrocortisone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of MS/MS transitions for Hydrocortisol-d4 and Cortisol.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for Cortisol and Hydrocortisone-d4 in positive ion mode?
A1: In positive electrospray ionization (ESI+) mode, the protonated molecules [M+H]+ are typically selected as the precursor ions. For Cortisol, this is m/z 363.2, and for its deuterated internal standard, this compound, it is m/z 367.2.[1][2] Common product ions are generated through collision-induced dissociation (CID). The most abundant and frequently used transitions are summarized in the table below. It is crucial to experimentally determine the optimal transitions and collision energies for your specific instrument and method.[3]
Q2: How do I select the best quantifier and qualifier transitions?
A2: The quantifier transition should be the most intense and reproducible product ion, providing the best signal-to-noise ratio for sensitive quantification. The qualifier ion, a second product ion, is used for confirmation of analyte identity. The ratio of the quantifier to qualifier peak areas should remain constant across all samples and calibrators. For robust methods, monitoring two transitions for each analyte and internal standard is recommended.[3]
Q3: What are common sources of interference in Cortisol analysis and how can they be minimized?
A3: Interference in Cortisol analysis can arise from several sources:
-
Isobaric Compounds: Endogenous steroid isomers, such as 20α- and 20β-dihydrocortisone, have the same molecular mass as Cortisol and can produce interfering fragment ions.[4][5]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine, saliva) can co-elute with the analytes and suppress or enhance their ionization, leading to inaccurate quantification.[6]
-
Co-administered Drugs: Certain medications or their metabolites can also interfere with the analysis.[2]
To minimize these interferences:
-
Chromatographic Separation: Optimize the liquid chromatography (LC) method to achieve baseline separation of Cortisol from known interferences. Utilizing different column chemistries, such as biphenyl (B1667301) phases, can improve selectivity.[4][7]
-
Sample Preparation: Employ effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7][8]
-
Use of a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard like this compound is essential to compensate for matrix effects and variations in sample processing.
Q4: My signal intensity for Cortisol and/or this compound is low. What are the potential causes and solutions?
A4: Low signal intensity can be attributed to several factors:
-
Suboptimal MS/MS Parameters: The collision energy, cone voltage, and other source parameters may not be optimized for your specific instrument. A systematic optimization of these parameters is necessary.
-
Poor Ionization: The choice of ionization source (e.g., ESI, APCI) and mobile phase composition can significantly impact ionization efficiency.[9] Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) and source settings.
-
Sample Loss during Preparation: Inefficient extraction or sample degradation can lead to low recovery. Evaluate each step of your sample preparation protocol.
-
Matrix-induced Ion Suppression: As mentioned in Q3, components from the sample matrix can suppress the analyte signal.[6] Improving chromatographic separation and sample cleanup can mitigate this.
Q5: The ratio of my quantifier to qualifier ion is inconsistent. What should I do?
A5: Inconsistent ion ratios can indicate the presence of an interference co-eluting with one of the transitions.
-
Review Chromatograms: Carefully examine the chromatograms for the quantifier and qualifier ions to check for peak shape distortions or the presence of co-eluting peaks.
-
Improve Chromatographic Resolution: Modify your LC method (e.g., gradient, column) to better separate the analyte from any potential interferences.
-
Select Different Transitions: If the interference cannot be resolved chromatographically, you may need to select different, more specific product ions for your analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| No or Low Signal | 1. Instrument not tuned or calibrated.2. Incorrect MS/MS transitions selected.3. Inefficient ionization.4. Sample degradation or poor recovery. | 1. Perform instrument tuning and calibration according to manufacturer's guidelines.2. Verify precursor and product ion m/z values. Infuse a standard solution to confirm signal.3. Optimize ion source parameters (e.g., temperature, gas flows, voltage). Adjust mobile phase composition.4. Evaluate sample preparation steps for potential loss of analyte. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Inadequate sample cleanup. | 1. Use fresh, high-purity solvents and flush the LC system.2. Improve chromatographic separation to resolve analytes from the matrix baseline.3. Enhance the sample preparation method to remove more interfering substances. |
| Poor Peak Shape | 1. Column degradation or contamination.2. Inappropriate mobile phase or gradient.3. Co-eluting interferences. | 1. Replace or clean the analytical column.2. Optimize the mobile phase pH and gradient profile.3. Improve chromatographic selectivity by changing the column or mobile phase. |
| Inaccurate Quantification | 1. Non-linearity of the calibration curve.2. Uncorrected matrix effects.3. Inappropriate internal standard use. | 1. Prepare a new calibration curve and check for outliers. Ensure the concentration range is appropriate.2. Use a stable isotope-labeled internal standard and ensure it co-elutes with the analyte.3. Verify the concentration and purity of the internal standard. |
| Qualifier/Quantifier Ratio Fails | 1. Presence of a co-eluting interference on one of the transitions.2. Insufficient signal intensity for the qualifier ion. | 1. Improve chromatographic resolution or select alternative, more specific transitions.2. Optimize collision energy for the qualifier transition to increase its intensity. |
Data Presentation: MS/MS Transitions
The following tables summarize commonly reported MS/MS transitions and parameters for Cortisol and this compound. Note that optimal values are instrument-dependent and should be determined empirically.
Table 1: Cortisol (Precursor Ion: m/z 363.2)
| Product Ion (m/z) | Function | Reference(s) |
| 121.1 | Quantifier/Qualifier | [2][10] |
| 327.2 | Quantifier/Qualifier | [8][10] |
| 309.1 | Qualifier | [8] |
| 97.1 | Qualifier | [4] |
Table 2: this compound (Precursor Ion: m/z 367.2)
| Product Ion (m/z) | Function | Reference(s) |
| 121.1 | Quantifier/Qualifier | [2] |
| 331.2 | Quantifier/Qualifier | [10] |
| 312.2 | Qualifier |
Experimental Protocols
Protocol 1: Optimization of MS/MS Parameters
-
Prepare Standard Solutions: Prepare a 1 µg/mL solution of Cortisol and this compound in an appropriate solvent (e.g., methanol).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Optimize Precursor Ion: In full scan mode, identify the protonated molecule [M+H]+ for each analyte.
-
Optimize Product Ions: In product ion scan mode, select the precursor ion and ramp the collision energy (e.g., from 5 to 50 eV) to identify the most abundant and stable product ions.
-
Optimize Collision Energy (CE): For each selected precursor-product ion transition, perform a CE optimization to find the energy that yields the highest intensity for each product ion.
-
Optimize Source Parameters: While infusing the standard, adjust source-dependent parameters (e.g., cone voltage, source temperature, desolvation gas flow) to maximize the signal intensity of the chosen transitions.
Mandatory Visualizations
Caption: Workflow for MS/MS Method Optimization.
Caption: Troubleshooting Logic for Poor MS/MS Signal.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. forensicrti.org [forensicrti.org]
- 4. 20α- and 20β-dihydrocortisone may interfere in LC-MS/MS determination of cortisol in saliva and urine [umu.diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Analysis of Urinary Free Cortisol and Cortisone without Matrix Interferences [restek.com]
- 8. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
Improving peak shape and resolution for Hydrocortisone-d4
Welcome to the technical support center for optimizing the chromatographic analysis of Hydrocortisone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered with this compound?
A1: The most frequently observed issues are peak tailing and peak splitting. Peak tailing presents as an asymmetry in the peak, where the latter half of the peak is broader than the front. Peak splitting is the appearance of a single peak as two or more conjoined peaks, often referred to as shoulders or twin peaks.[1]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the analyte, causing tailing.[2] This is particularly relevant for basic analytes at a mobile phase pH that allows for a positive charge on the analyte and a negative charge on the silanols (typically pH > 2.5).[3]
-
Metal Interactions: Hydrocortisone and its analogs can be sensitive to metal surfaces in the HPLC system, including the column hardware. These interactions can lead to peak broadening and tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to uneven ionization and asymmetrical peaks.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[4]
-
Extra-column Effects: Dead volume in the system, such as from long or wide-diameter tubing, can cause peak dispersion and tailing.[2]
Q3: What causes my this compound peak to split?
A3: Peak splitting can be a frustrating issue with several potential root causes:
-
Mismatched Injection Solvent: If the sample solvent is significantly stronger (has a higher elution strength) than the mobile phase, it can cause peak distortion and splitting.[5][6]
-
Partially Blocked Frit: A blockage in the inlet frit of the column can disrupt the sample flow path, leading to a split peak profile for all analytes in the chromatogram.[1][7][8]
-
Column Void or Channeling: A void or channel in the column packing material can create different flow paths for the analyte, resulting in multiple retention times and a split peak.[1][7][9]
-
Co-elution: It's possible that what appears to be a split peak is actually two closely eluting compounds. A simple way to check this is to inject a smaller sample volume; if two distinct peaks begin to resolve, co-elution is likely the cause.[1][7]
Troubleshooting Guides
Issue 1: Peak Tailing
If you are observing peak tailing for this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Peak Splitting
If you are observing peak splitting for this compound, use the following guide to diagnose and resolve the issue:
Caption: Troubleshooting workflow for peak splitting.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound
This protocol is a representative method for the quantification of this compound in biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Precondition an Oasis® HLB 3 mL, 60 mg SPE column with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load 1 mL of the sample (e.g., urine) onto the SPE column.
-
Wash the column sequentially with 3 mL of water, 3 mL of acetone/water (20:80 v/v), and 1 mL of hexane.
-
Dry the column under vacuum for 2 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of methanol/water (1:1) containing 0.1% formic acid.[10]
2. LC Conditions
-
Column: A C18 column (e.g., Acquity BEH C18, 1.7 µm, 2.1 mm x 50 mm) is commonly used.[11]
-
Mobile Phase A: Water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% (v/v) formic acid.[11]
-
Mobile Phase B: Methanol with 2 mM ammonium acetate and 0.1% formic acid.[11]
-
Flow Rate: 0.4 mL/min.[11]
-
Column Temperature: 50°C.[11]
-
Injection Volume: 10 µL.[11]
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed. An example gradient is provided in the table below.
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation
Table 1: Example Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 50 | 50 |
| 5.0 | 0.4 | 5 | 95 |
| 6.0 | 0.4 | 5 | 95 |
| 6.1 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 95 | 5 |
Table 2: MRM Transitions for Related Steroids
| Analyte | Q1 (m/z) | Q3 (m/z) | Reference |
| Cortisol | 363.2 | 121.0 | [13] |
| Cortisone | 361.1 | 163.1 | [13] |
| 17-hydroxyprogesterone | 331.2 | 97.0 | [13] |
| Androstenedione | 287.1 | 97.0 | [13] |
| Testosterone | 289.2 | 97.0 | [13] |
Disclaimer: These protocols and troubleshooting guides are intended for informational purposes. Researchers should validate all methods according to their specific instrumentation and application requirements.
References
- 1. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 2. chromtech.com [chromtech.com]
- 3. support.waters.com [support.waters.com]
- 4. silicycle.com [silicycle.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bio-works.com [bio-works.com]
- 10. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Method Development and Clinical Utility for Simultaneous Measurement of 21-Deoxycortisol, 17-Hydroxyprogesterone, Cortisol, and Cortisone Levels in Human Plasma Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. synnovis.co.uk [synnovis.co.uk]
Stability of Hydrocortisone-d4 in processed samples and autosampler
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and experimental protocols regarding the stability of hydrocortisone-d4 in processed samples and within an autosampler environment.
A Note on Deuterated Standards: this compound is primarily utilized as a stable isotope-labeled internal standard for the quantification of endogenous hydrocortisone (B1673445) (cortisol) by GC- or LC-MS.[1][2] The deuterium (B1214612) labeling does not significantly alter the chemical properties or major degradation pathways of the molecule. Therefore, stability data for hydrocortisone is considered a reliable surrogate for this compound under equivalent conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of solid this compound? A1: When stored as a solid at -20°C, this compound is stable for at least four years.[1]
Q2: How stable is this compound in processed biological samples like plasma or serum? A2: The stability in processed samples is highly dependent on the storage temperature.
-
Frozen Storage: In plasma stored at -25°C, cortisol shows only a small, insignificant decrease (6-9%) after 3 to 4 years, and it is considered stable for over 10 years.[3] Similarly, in dried blood spots (DBS), cortisol is stable for up to 6 months when stored at -20°C.[4]
-
Refrigerated Storage (4°C): In canine serum and plasma, cortisol concentrations showed no significant degradation for up to 40 hours.[5] In DBS, stability is maintained for up to 6 months at 4°C.[4]
-
Room Temperature: Prolonged storage at room temperature is detrimental, especially for samples with high initial concentrations.[5] In serum with high cortisol levels, significant degradation can occur within 5 to 9 days.[5] In DBS, cortisol is only considered stable for up to 3 months at room temperature.[4]
Q3: What conditions can cause this compound to degrade in an autosampler? A3: Degradation in an autosampler is typically influenced by temperature, pH of the reconstituted solution, and exposure to light. Aqueous solutions are susceptible to oxidation and other degradation pathways.[6][7][8] Instability is more pronounced in basic solutions.[9] Keeping the autosampler temperature low (e.g., 4-8°C) and using appropriate mobile phase conditions can mitigate degradation during an analytical run.
Q4: What are the common degradation products of hydrocortisone? A4: Common degradation pathways include oxidation of the side chain.[8] This can lead to the formation of 21-dehydrohydrocortisone (hydrocortisone-21-aldehyde) and corresponding carboxylic acid derivatives.[10][11] Under acidic conditions, dehydration can also occur.[7]
Q5: How does pH affect the stability of this compound in aqueous solutions? A5: Hydrocortisone is generally more stable in neutral to slightly acidic conditions. It has been shown to be unstable on the basic side of the pH scale.[9] For instance, hydrocortisone succinate (B1194679) oral solutions are stable for at least 14 days under refrigeration at pH 5.5, 6.5, or 7.4, but degrade rapidly at room temperature.[12]
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound.
Problem: I am seeing a decreasing response for my internal standard (this compound) over the course of an analytical run.
-
Potential Cause 1: Autosampler Instability. The analyte may be degrading in the autosampler vials.
-
Solution: Ensure the autosampler is temperature-controlled, ideally at 4-8°C. Minimize the time samples spend in the autosampler before injection. Perform an autosampler stability experiment by re-injecting the same vial over a prolonged period (e.g., 24-48 hours) to quantify the extent of degradation.
-
-
Potential Cause 2: Adsorption. The analyte may be adsorbing to the surfaces of vials, caps (B75204), or septa.
-
Solution: Use polypropylene (B1209903) or silanized glass vials to minimize non-specific binding. Ensure the sample solvent is compatible with the analyte and injection hardware.
-
-
Potential Cause 3: Evaporation. The sample solvent may be evaporating from the vials, leading to a concentration change.
-
Solution: Use appropriate vial caps and septa to ensure a tight seal. Check that the autosampler tray is not excessively warm.
-
Problem: I am observing unexpected peaks near my this compound peak.
-
Potential Cause 1: Degradation Products. You may be seeing peaks corresponding to hydrocortisone degradation products.
-
Potential Cause 2: Matrix Interference. The peak could be an endogenous component from the biological matrix.
-
Solution: Analyze a blank matrix sample (a sample processed without the internal standard) to check for interferences at the same retention time.[13]
-
The following decision tree can help troubleshoot unexpected analytical results.
Caption: Troubleshooting decision tree for this compound analysis.
Stability Data Summary
The following tables summarize the stability of hydrocortisone (as a proxy for this compound) in various matrices and conditions.
Table 1: Stability in Processed Liquid Samples (Plasma, Serum, Saliva)
| Matrix | Storage Temperature | Duration | Stability Outcome | Reference |
| Plasma | -25°C | >10 years | Stable (6-9% decrease after 3-4 years) | [3] |
| Serum/Plasma | 4°C | 40 hours | No significant degradation | [5] |
| Serum | Room Temp. | 5-9 days | Significant degradation (at high conc.) | [5] |
| Saliva | -80°C / -20°C | 1 year | No effect on concentration | [14] |
| Saliva | 5°C | 3 months | No effect on concentration | [14] |
| Saliva | Room Temp. | 1 month | ~9.2% decrease in concentration | [14] |
Table 2: Stability in Dried Blood Spots (DBS)
| Storage Temperature | Duration | Stability Outcome | Reference |
| -70°C / -20°C / 4°C | 1 year | Stable | [15] |
| Room Temp. | 6 months | Significant decrease | [15] |
| 37°C | 14 days | Stable | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are representative protocols derived from published literature.
1. Sample Preparation: Solid-Phase Extraction (SPE) of Plasma/Urine
This is a common method for cleaning up and concentrating samples before LC-MS/MS analysis.[16][17]
-
Precondition SPE Cartridge: Condition an Oasis HLB SPE cartridge (e.g., 30-60 mg) with 1-3 mL of methanol (B129727), followed by 1-3 mL of water.[16][17]
-
Sample Loading: Take a defined volume of plasma or urine (e.g., 100-1000 µL), add the internal standard (this compound), and load it onto the conditioned cartridge.[16][17]
-
Washing: Wash the cartridge to remove interferences. A typical wash sequence is 3 mL of water, followed by 3 mL of an acetone/water mixture, and then 1 mL of hexane.[16]
-
Elution: Dry the cartridge and elute the analytes with 2 mL of methanol or ethyl acetate (B1210297).[16][17]
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for injection.
2. LC-MS/MS Analysis Method
The following is a representative LC-MS/MS method for the analysis of hydrocortisone and its deuterated internal standard.
-
LC Column: A C18 column is commonly used, such as an Acquity BEH C18 (1.7 µm, 2.1 mm x 50 mm) or Inertsil ODS-3 C18 (3 µm, 2.1 mm x 150 mm).[2][16]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium (B1175870) acetate with 0.1% formic acid.[16][17]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid or 2 mM ammonium acetate.[16][17]
-
-
Gradient Elution: A gradient program is typically used to achieve separation from other endogenous steroids. For example, starting with a high percentage of aqueous phase and ramping up the organic phase over several minutes.[16][18]
-
Mass Spectrometry: Analysis is performed on a tandem mass spectrometer using electrospray ionization (ESI) in positive mode.
3. Experimental Workflow for Stability Assessment
The diagram below outlines a typical workflow for evaluating the stability of this compound in processed samples.
Caption: Workflow for assessing this compound stability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of storage on concentration of hydrocortisone (cortisol) in canine serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative degradation of hydrocortisone in presence of attapulgite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topically used corticosteroids: What is the big picture of drug product degradation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. Long-term stability of salivary cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Storage stability of five steroids and in dried blood spots for newborn screening and retrospective diagnosis of congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 19. Determination of M+4 stable isotope labeled cortisone and cortisol in human plasma by microElution solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to Cortisol Assay Method Validation: Featuring Hydrocortisone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of method validation parameters for cortisol assays, with a specific focus on the use of Hydrocortisone-d4 as an internal standard. The information presented is collated from various scientific publications and aims to assist researchers in developing and validating robust and reliable bioanalytical methods for cortisol quantification.
Introduction to Cortisol Quantification and the Role of Internal Standards
Cortisol, a primary glucocorticoid hormone, is a critical biomarker for a range of physiological and pathological conditions. Accurate and precise measurement of cortisol in biological matrices is essential for clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid hormone analysis due to its high sensitivity and specificity.
In LC-MS/MS-based quantification, an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. An ideal IS is a stable, isotopically labeled analog of the analyte that co-elutes and has similar ionization efficiency. This compound (also known as Cortisol-d4) is a widely used deuterated internal standard for cortisol analysis, offering excellent performance characteristics.
Performance Comparison of Internal Standards for Cortisol Assays
While this compound is a popular choice, other deuterated analogs are also utilized. This section provides a comparative summary of the performance of methods using this compound against those employing other common internal standards. The data presented is compiled from multiple sources to provide a comparative overview.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Cortisol Assays Using Different Internal Standards
| Validation Parameter | This compound | Cortisol-d8 | Cortisone-d2 |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL | 0.05 - 0.5 ng/mL | ~0.7 nmol/L |
| Intra-assay Precision (%CV) | <10% | <15% | <10% |
| Inter-assay Precision (%CV) | <15% | <15% | <15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |
| Mean Recovery | >85% | Not consistently reported | Not consistently reported |
Note: The values presented are a synthesis of data from multiple studies and may vary depending on the specific laboratory, matrix, and experimental conditions.
Experimental Protocols for Cortisol Assay Validation using this compound
This section outlines a typical experimental protocol for the validation of a cortisol assay in human plasma using this compound as the internal standard, based on common practices in the field.
Preparation of Stock and Working Solutions
-
Cortisol Stock Solution (1 mg/mL): Accurately weigh and dissolve cortisol reference standard in methanol (B129727).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Serially dilute the cortisol stock solution with a methanol/water mixture to prepare a series of working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a methanol/water mixture.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Cortisol: e.g., m/z 363.2 → 121.1
-
This compound: e.g., m/z 367.2 → 121.1
-
Method Validation Experiments
The following validation experiments should be performed according to regulatory guidelines (e.g., FDA or EMA).
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of cortisol and this compound.
-
Linearity and Range: Prepare a calibration curve with at least six non-zero calibrator concentrations. The coefficient of determination (r²) should be ≥0.99.
-
Precision and Accuracy: Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on three separate days. The coefficient of variation (%CV) for precision should be ≤15% (≤20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).
-
Recovery: Compare the peak area of cortisol in pre-extracted spiked samples to that in post-extracted spiked samples at three concentration levels.
-
Matrix Effect: Compare the peak area of cortisol in post-extracted spiked samples to that of a neat solution at the same concentration.
-
Stability: Evaluate the stability of cortisol in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful method validation.
Caption: Experimental workflow for cortisol assay method validation.
Signaling Pathway Context
While not directly part of the method validation protocol, understanding the hypothalamic-pituitary-adrenal (HPA) axis, the signaling pathway that regulates cortisol secretion, provides crucial context for the importance of accurate cortisol measurement.
Caption: The Hypothalamic-Pituitary-Adrenal (HPA) Axis signaling pathway.
A Comparative Guide to Bioanalytical Methods for Hydrocortisone Quantification Utilizing Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the precise and accurate quantification of hydrocortisone (B1673445) in biological matrices is critical. The use of a stable isotope-labeled internal standard, such as Hydrocortisone-d4, is a widely accepted practice in mass spectrometry-based bioanalytical methods to ensure the reliability and robustness of the results. This guide provides a comparative overview of the performance of such methods, focusing on the key validation parameters of linearity, precision, and accuracy. The information presented is supported by experimental data from various studies and is intended to assist in the selection and implementation of appropriate analytical methods.
Data Presentation: Performance Comparison
The following tables summarize the linearity, precision, and accuracy of different analytical methods for the quantification of hydrocortisone. While these studies primarily focus on hydrocortisone, the use of this compound as an internal standard is a common thread in modern LC-MS/MS assays and is crucial for achieving the reported levels of precision and accuracy.
Table 1: Linearity of Hydrocortisone Quantification Methods
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Biological Matrix |
| RP-HPLC | 0.02 - 0.4 mg/mL | 0.9989 | Pharmaceutical Prep.[1] |
| RP-HPLC | 2 - 20 µg/mL | 0.999 | Parenteral Dosage Forms[2] |
| LC-MS/MS | 1 - 1000 ng/mL | 0.9937 | Water[3] |
| LC-MS/MS | 2.5 - 400 ng/mL | ≥0.987 | Plasma[4] |
| LC-MS/MS | 0.1 - 120 ng/mL | >0.999 | Urine[5] |
| LC-MS/MS | 7 - 828 nmol/L | Not Specified | Urine[6] |
Table 2: Precision and Accuracy of Hydrocortisone Quantification Methods
| Analytical Method | Concentration Levels | Precision (%RSD) | Accuracy (%) | Biological Matrix |
| RP-HPLC | 80%, 100%, 120% | Intraday: 0.19-0.55, Interday: 0.33-0.71 | 98-101 | Pharmaceutical Prep.[1] |
| LC-MS/MS | 15 ng/mL, 600 ng/mL | < 3 | Not Specified | Not Specified[3] |
| LC-MS/MS | LLOQ, Low, Medium, High QC | Within-run CV ≤15% (≤20% at LLOQ) | Within ±15% of nominal (±20% at LLOQ) | General Guidance[7][8] |
| LC-MS/MS | Low and High QC | Inter-run RSD < 7.82% | 89.95-95.97 (Recovery) | Skin Homogenate[9] |
| LC-MS/MS | 55 to 668 nmol/L | Interassay CVs: 7.3-16% | 97-123 (Recovery) | Urine[6][10] |
| LC-MS/MS | Not Specified | <10% (CV) | 85-105 | Urine[5] |
According to FDA guidelines for bioanalytical method validation, the precision around the mean value should not exceed 15% of the coefficient of variation (CV), except for the lower limit of quantification (LLOQ), where it should not exceed 20%. The accuracy of the method should be within 15% of the nominal value, except for the LLOQ, where it should be within 20%[8].
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the quantification of hydrocortisone using LC-MS/MS with a deuterated internal standard.
Protocol 1: LC-MS/MS for Hydrocortisone in Urine[5]
-
Sample Preparation:
-
To 1 mL of urine, add 10 µL of this compound internal standard (20 µg/mL in methanol).
-
Perform Solid Phase Extraction (SPE) using Oasis® HLB 3 mL, 60 mg columns.
-
Precondition the SPE columns with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the urine sample onto the columns.
-
Wash the columns sequentially with 3 mL of water, 3 mL of acetone/water (20:80 v/v), and 1 mL of hexane.
-
Dry the columns by suction for 2 minutes.
-
Elute the steroids with 2 mL of methanol.
-
-
Chromatographic Conditions:
-
Column: Details not specified in the provided abstract.
-
Mobile Phase: Details not specified in the provided abstract.
-
Flow Rate: Details not specified in the provided abstract.
-
Injection Volume: Details not specified in the provided abstract.
-
-
Mass Spectrometry Conditions:
-
Instrument: AB Sciex QTrap® 4500 tandem mass spectrometer.
-
Ionization Mode: Details not specified in the provided abstract.
-
Monitored Transitions: Details not specified in the provided abstract.
-
Protocol 2: LC-MS/MS for Hydrocortisone in Urine[6][10]
-
Sample Preparation:
-
Add 190 pmol (70 ng) of this compound to 0.5 mL of urine as an internal standard.
-
Extract the urine with 4.5 mL of methylene (B1212753) chloride.
-
Wash and dry the extract.
-
Reconstitute the extract and inject into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Details not specified in the provided abstract.
-
Flow Rate: Details not specified in the provided abstract.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode.
-
Monitored Transitions:
-
Hydrocortisone: [M+1] protonated molecular ion at m/z 363.
-
This compound: [M+1] protonated molecular ion at m/z 367.
-
Product ions selected for monitoring were m/z 121 for both hydrocortisone and this compound.
-
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the validation of a bioanalytical method intended for quantifying analytes like this compound.
Caption: A typical workflow for bioanalytical method validation.
References
- 1. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 8. anivet.au.dk [anivet.au.dk]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Navigating Precision: A Comparative Guide to Hydrocortisone-d4 Recovery in Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of hydrocortisone (B1673445) is paramount. The choice of an appropriate internal standard is a critical determinant of analytical method performance, directly impacting the reliability of experimental data. This guide provides an objective comparison of the recovery of Hydrocortisone-d4, a commonly used internal standard, with other alternatives, supported by experimental data from various studies.
This compound, a deuterated analog of hydrocortisone, is frequently employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar physicochemical properties to the analyte, which allows it to compensate for variations during sample preparation and analysis. A high and consistent recovery of the internal standard is crucial for ensuring the accuracy and precision of the analytical method.
Quantitative Performance: A Comparative Look at Internal Standard Recovery
The following table summarizes the recovery data for this compound and other alternative internal standards used in the quantification of hydrocortisone, as reported in various studies. It is important to note that the recovery values are influenced by the matrix, the extraction method, and the specific protocol used in each study. Therefore, a direct comparison should be made with caution.
| Internal Standard | Matrix | Extraction Method | Reported Recovery (%) | Reference |
| This compound | Urine | Solid-Phase Extraction (SPE) | >89 | [1] |
| This compound | Urine | Liquid-Liquid Extraction (LLE) | 85 | |
| This compound | Saliva | Solid-Phase Extraction (SPE) | 98 | |
| Dexamethasone | Plasma | Solid-Phase Extraction (SPE) | 80.2 - 114.4 | |
| Prednisolone | Plasma, Urine | Solid-Phase Extraction (SPE) | >82 | |
| 6α-Methylprednisolone | Perfusion Media | Solid-Phase Extraction (SPE) | >95.2 | [2] |
| Cortisol-d3 | Plasma | Liquid-Liquid Extraction (LLE) | 92 - 127 | [3] |
Experimental Protocols: A Closer Look at the Methodology
The recovery of an internal standard is determined by comparing the analytical response of the standard extracted from the sample matrix to the response of the standard in a neat solution at the same concentration. Below are detailed methodologies for solid-phase extraction (SPE) and liquid-liquid extraction (LLE), two common techniques used for the extraction of hydrocortisone and its internal standards from biological matrices.
Solid-Phase Extraction (SPE) Protocol for Hydrocortisone in Plasma
This protocol provides a general workflow for the extraction of hydrocortisone from plasma using a C18 SPE cartridge.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard, this compound. Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the hydrocortisone and this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Hydrocortisone in Urine
This protocol outlines a typical LLE procedure for extracting hydrocortisone from urine.
-
Sample Preparation: To 1 mL of urine, add the internal standard, this compound.
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the mobile phase for subsequent analysis.
Visualizing the Workflow: Solid-Phase Extraction
The following diagram illustrates the key steps in a typical solid-phase extraction workflow for the analysis of hydrocortisone using an internal standard.
Caption: A generalized workflow for solid-phase extraction (SPE).
References
A Comparative Guide: Cross-Validation of LC-MS/MS and GC-MS Methods for Cortisol Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of cortisol is paramount for numerous applications, from clinical diagnostics to endocrinology research. While both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for steroid hormone analysis, they possess distinct advantages and disadvantages. This guide provides an objective comparison of their performance for cortisol measurement, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your research needs.
Introduction to Cortisol Quantification Techniques
Cortisol, a primary glucocorticoid hormone, plays a crucial role in metabolism and the body's response to stress. Its accurate measurement is vital for diagnosing and monitoring various adrenal and pituitary disorders.[1][2] Mass spectrometry-based methods have become the gold standard for cortisol analysis due to their high specificity and sensitivity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity with other steroids.[3][4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained widespread adoption in clinical and research laboratories for its high-throughput capabilities and the ability to analyze a wide range of compounds, including non-volatile and thermally labile molecules like cortisol, without the need for chemical derivatization.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique that offers excellent chromatographic separation and is considered a reference method for steroid analysis.[7] However, it typically requires a derivatization step to increase the volatility and thermal stability of cortisol before analysis.[6][8]
The cross-validation of these two methods is essential to ensure the accuracy and consistency of results, particularly when transitioning from one technique to another or when comparing data from different studies.
Performance Comparison: LC-MS/MS vs. GC-MS for Cortisol Analysis
The choice between LC-MS/MS and GC-MS for cortisol analysis depends on various factors, including the required sensitivity, sample throughput, and the specific goals of the study. The following tables summarize the key quantitative performance characteristics of each method based on published literature.
| Performance Metric | LC-MS/MS | GC-MS | References |
| Linearity (r²) | >0.99 | >0.99 | [9] |
| Limit of Quantification (LOQ) | 0.05 - 2 nmol/L | 20 ng/g | [5][8][10] |
| Intra-assay Precision (%CV) | <5% - 9.7% | <1% | [5][8][10] |
| Inter-assay Precision (%CV) | <5% - 18.7% | Not specified | [5][10] |
| Accuracy/Recovery (%) | 87.7% - 105.5% | 96.8% - 107% | [7][9] |
| Sample Throughput | High | Low to Medium | [7] |
| Derivatization Required | No | Yes | [6][10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for both LC-MS/MS and GC-MS cortisol assays.
LC-MS/MS Experimental Protocol
This protocol describes a typical workflow for the quantification of cortisol in human samples such as saliva, urine, or serum.
-
Sample Preparation:
-
An internal standard (e.g., deuterated cortisol, such as d4-cortisol) is added to the sample.[11][12]
-
For saliva, samples are centrifuged to remove solids and mucus.[12][13]
-
For urine and serum, a protein precipitation step is often performed by adding a solvent like acetonitrile.[1]
-
Extraction of cortisol is then carried out using either liquid-liquid extraction (LLE) with a solvent like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE), or solid-phase extraction (SPE).[3][10][11]
-
The extracted sample is then evaporated to dryness and reconstituted in a mobile phase-compatible solvent.[14]
-
-
Chromatographic Separation:
-
The reconstituted sample is injected into a liquid chromatography system.
-
Separation is typically achieved on a C18 reversed-phase column.[12]
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid, is used to separate cortisol from other components.[7]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3][15]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify cortisol and its internal standard based on their unique precursor-to-product ion transitions.[12][13]
-
GC-MS Experimental Protocol
This protocol outlines a general procedure for cortisol analysis using GC-MS, which includes a critical derivatization step.
-
Sample Preparation:
-
An isotopically labeled internal standard (e.g., cortisol-d2) is added to the sample.[8]
-
For urine samples, an enzymatic hydrolysis step (e.g., with β-glucuronidase) is often required to cleave conjugated forms of cortisol.[7]
-
Cortisol is extracted from the matrix using solid-phase extraction (SPE).[8]
-
-
Derivatization:
-
The extracted and dried cortisol residue is chemically derivatized to increase its volatility and thermal stability. A common derivatizing agent is heptafluorobutyric anhydride (B1165640) (HFBA) or a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
-
-
Chromatographic Separation:
-
The derivatized sample is injected into a gas chromatograph.
-
Separation is performed on a capillary column (e.g., a non-polar or medium-polarity column).
-
The oven temperature is programmed to ramp up to facilitate the separation of the derivatized cortisol from other compounds.
-
-
Mass Spectrometric Detection:
-
The separated compounds from the GC column enter the mass spectrometer, which is typically operated in electron ionization (EI) mode.
-
Quantification is achieved by selected ion monitoring (SIM), where specific ions characteristic of the derivatized cortisol and its internal standard are monitored.
-
Cross-Validation Workflow
The cross-validation of two analytical methods is a critical step to ensure that they produce comparable results. The following diagram illustrates a typical workflow for the cross-validation of an LC-MS/MS method with a GC-MS method for cortisol analysis.
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the general experimental workflows for cortisol analysis by LC-MS/MS and GC-MS, highlighting the key differences in the procedures.
Conclusion
Both LC-MS/MS and GC-MS are highly reliable and specific methods for the quantification of cortisol. LC-MS/MS offers the advantage of higher throughput and simpler sample preparation due to the elimination of the derivatization step.[7][10] This makes it particularly suitable for large-scale clinical and research studies. On the other hand, GC-MS, as a long-standing reference method, provides excellent chromatographic resolution and is a valuable tool for method validation and in-depth steroid profiling.[7]
The cross-validation of these two powerful techniques is crucial for ensuring data integrity and comparability across different analytical platforms. By understanding the principles, performance characteristics, and experimental workflows of both methods, researchers can make an informed decision on the most appropriate technique for their specific cortisol analysis needs, ultimately leading to more reliable and reproducible scientific outcomes.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. msacl.org [msacl.org]
- 4. LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6Β-, and 18-Hydroxycortisol for the Evaluation of Glucocorticoid and Mineralocorticoid Disorders - Institut d'Investigacions Biomèdiques August Pi i Sunyer [idibaps.scimarina.com]
- 5. Measurement of urinary free cortisol by tandem mass spectrometry and comparison with results obtained by gas chromatography-mass spectrometry and two commercial immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Development of a candidate reference measurement procedure for the analysis of cortisol in human serum samples by isotope dilution-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quantification of Cortisol in Human Eccrine Sweat by Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dpxtechnologies.com [dpxtechnologies.com]
- 12. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitative Analysis of Salivary Cortisol Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Internal Standard: A Comparative Guide to Hydrocortisone-d4 and ¹³C-labeled Hydrocortisone
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in quantitative bioanalysis. This choice directly impacts the accuracy, precision, and reliability of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for hydrocortisone (B1673445) analysis: hydrocortisone-d4 and ¹³C-labeled hydrocortisone.
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties closely mimic those of the analyte, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1] However, the specific isotope used for labeling—deuterium (B1214612) (²H or D) versus carbon-13 (¹³C)—can introduce subtle yet significant differences in analytical performance.
Key Performance Differences: A Head-to-Head Comparison
The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and isotopic stability. In general, ¹³C-labeled standards are considered superior for many applications due to their closer physicochemical similarity to the unlabeled analyte.[1][2]
Chromatographic Co-elution: An ideal internal standard should co-elute with the analyte to experience and correct for the same matrix effects.[3] ¹³C-labeling results in a negligible change to the molecule's physicochemical properties, ensuring near-perfect co-elution with the native hydrocortisone.[4] Deuterated standards, however, can exhibit a slight chromatographic shift, often eluting slightly earlier than the unlabeled analyte.[4] This phenomenon, known as the "isotope effect," is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond.[4] This separation can lead to differential matrix effects and potentially compromise the accuracy of quantification.[5]
Isotopic Stability: ¹³C-labeled standards are chemically robust, with the ¹³C atoms stably incorporated into the carbon backbone of the molecule.[6] Deuterated standards, particularly if the deuterium atoms are on exchangeable sites, can be susceptible to back-exchange with protons from the solvent or matrix.[6] This can lead to a loss of the isotopic label and inaccurate results. While this compound is generally designed to have deuterium labels on stable positions, the potential for exchange, though minimal, is a consideration that is absent with ¹³C-labeling.
Data Presentation
Table 1: Comparison of Expected Performance Characteristics
| Performance Metric | This compound | ¹³C-labeled Hydrocortisone | Rationale |
| Chromatographic Co-elution | May exhibit slight retention time shift | Co-elutes perfectly with analyte | Negligible physicochemical difference with ¹³C-labeling.[4] |
| Isotopic Stability | Generally stable, but potential for H/D exchange exists | Highly stable, no risk of exchange | Carbon-carbon bonds are stronger and not prone to exchange.[6] |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic separation | Excellent, due to co-elution | Co-elution ensures both analyte and IS experience the same matrix effects.[3] |
| Accuracy & Precision | High, but potentially lower than ¹³C-labeled | Very High | Identical behavior to the analyte minimizes variability.[7] |
| Cost & Availability | Generally lower cost and more widely available | Typically higher cost and less available | Synthesis of ¹³C-labeled compounds is often more complex.[2] |
Table 2: Representative Validation Data for Hydrocortisone Analysis using Deuterated Internal Standard (this compound)
| Parameter | Result | Source |
| Linearity (Range) | 0.1–120 ng/mL (r² > 0.999) | [8] |
| Precision (%RSD) | < 10% | [8] |
| Accuracy (% Recovery) | 85–105% | [8] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [8] |
Table 3: Representative Validation Data for Hydrocortisone Analysis using ¹³C-labeled Internal Standard
| Parameter | Result | Source |
| Linearity (Range) | up to 500 pg/mg (R² = 0.9995) | [9] |
| Precision (% Deviation) | < 8.8% | [9] |
| Accuracy (% Deviation at QC low) | 26% (attributed to endogenous cortisol) | [9] |
| Lower Limit of Quantification (LOQ) | 1 pg/mg | [9] |
Note: The data in Tables 2 and 3 are from separate studies and are not a direct comparison. They are presented to illustrate the performance of methods using each type of internal standard.
Experimental Protocols
The following is a generalized experimental protocol for the quantitative analysis of hydrocortisone in a biological matrix (e.g., plasma, urine) using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation & Extraction)
-
To 100 µL of the biological sample, add a known concentration of the internal standard (either this compound or ¹³C-labeled hydrocortisone).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol (B129727) with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
-
MRM Transitions:
-
3. Quantification
-
The concentration of hydrocortisone is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of hydrocortisone and a fixed concentration of the internal standard.
Mandatory Visualization
Caption: A generalized workflow for the quantitative analysis of hydrocortisone.
Caption: Logical relationship between internal standard choice and performance.
Conclusion
The choice between this compound and ¹³C-labeled hydrocortisone as an internal standard depends on the specific requirements of the analytical method. For routine analyses where cost and availability are significant factors, this compound can provide acceptable performance. However, for methods requiring the highest level of accuracy, precision, and reliability, particularly in regulated bioanalysis or when dealing with complex matrices, ¹³C-labeled hydrocortisone is the superior choice.[6] Its ability to co-elute perfectly with the analyte and its inherent isotopic stability provide the most effective compensation for analytical variability, leading to more robust and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Establishing the Lower Limit of Quantification (LLOQ) for Hydrocortisone Utilizing Hydrocortisone-d4 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing the Lower Limit of Quantification (LLOQ) of hydrocortisone (B1673445) in biological matrices, employing Hydrocortisone-d4 as an internal standard (IS). The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are widely regarded for their sensitivity and specificity in bioanalytical studies.[1][2][3] This document outlines the critical parameters for LLOQ determination based on regulatory guidelines, presents comparative data from published methods, and offers detailed experimental protocols.
Defining the Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy under the stated experimental conditions.[4] Establishing a robust LLOQ is a critical component of bioanalytical method validation, ensuring the reliability of data for pharmacokinetic, toxicokinetic, and other clinical and nonclinical studies. According to the U.S. Food and Drug Administration (FDA) guidelines, the LLOQ should be established with a signal-to-noise ratio of at least 5, and the analyte response at the LLOQ should be at least 5 times the response of a blank sample.[5] Furthermore, the precision (%CV) at the LLOQ should not exceed 20%, and the accuracy should be within ±20% of the nominal concentration.[6][7][8]
The Role of this compound as an Internal Standard
This compound, a stable isotope-labeled version of hydrocortisone, is an ideal internal standard for the quantification of endogenous or administered hydrocortisone.[9][10][11] Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.
Comparative Analysis of LLOQ Determination Methods
The determination of hydrocortisone in biological matrices such as plasma, serum, and urine is commonly performed using LC-MS/MS. The choice of sample preparation and chromatographic conditions can significantly impact the achievable LLOQ. The following table summarizes performance data from various LC-MS/MS methods for hydrocortisone quantification.
| Method Reference | Matrix | Sample Preparation | LC Column | LLOQ (ng/mL) | Precision (%CV at LLOQ) | Accuracy (% Bias at LLOQ) |
| Yang et al. (2006)[12] | Human Plasma | microElution Solid-Phase Extraction (SPE) | Waters Symmetry C18 | 0.1 | Not explicitly stated for hydrocortisone, but for M+4 cortisone (B1669442) and cortisol was reproducible and reliable. | Not explicitly stated for hydrocortisone, but for M+4 cortisone and cortisol was reproducible and reliable. |
| Taylor et al. (2002)[3] | Urine | Methylene Chloride Extraction | Reversed-phase C18 | 6 nmol/L (~2.2 ng/mL) | 7.3-16% (Interassay) | 97-123% (Recovery) |
| Mandal et al. (2024)[2] | Medicinal Powders | Methanol Extraction | Agilent Poroshel 120 C18 | 7.8 | <15% | 6-15% |
| Carro et al. (2014)[4] | Urine | Solid-Phase Extraction (SPE) | Not specified | 0.1 | <20% (Interday) | 80-120% |
| Ghisellini et al. (2024)[13] | Urine | Solid-Phase Extraction (SPE) | Not specified | 0.05 | <10% (Intra-day and Inter-day) | Within 15% |
Experimental Protocols
General Bioanalytical Method Validation Workflow
The following workflow outlines the key steps in validating a bioanalytical method to establish the LLOQ, in accordance with FDA guidelines.[5][6]
Caption: A generalized workflow for bioanalytical method development and validation.
Sample Preparation: Supported Liquid Extraction (SLE)
Supported Liquid Extraction is a high-throughput alternative to traditional liquid-liquid extraction (LLE) and can provide cleaner extracts than protein precipitation.[1][14]
Caption: A typical workflow for Supported Liquid Extraction (SLE).
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a highly effective technique for sample clean-up and concentration, often leading to lower LLOQs.[4][13]
Caption: A standard Solid-Phase Extraction (SPE) workflow.
LC-MS/MS Analysis
The following are typical parameters for the LC-MS/MS analysis of hydrocortisone.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.[2][3][12]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid is typical.[2]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally preferred for hydrocortisone.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Hydrocortisone: The precursor ion [M+H]+ is m/z 363.2. Common product ions are m/z 121.1 and 345.2.
-
This compound: The precursor ion [M+H]+ is m/z 367.2. A common product ion is m/z 121.1.
-
-
Conclusion
The establishment of a robust and reliable LLOQ is fundamental to the successful application of bioanalytical methods in drug development. The use of this compound as an internal standard in LC-MS/MS assays for hydrocortisone is a well-established practice that significantly improves the accuracy and precision of quantification. By carefully optimizing sample preparation and LC-MS/MS parameters, and adhering to regulatory guidelines for method validation, researchers can confidently establish an LLOQ that meets the requirements of their specific study. The choice between different sample preparation techniques, such as SLE and SPE, will depend on the required LLOQ, sample matrix, and desired throughput. Generally, SPE offers superior sample clean-up and can lead to lower LLOQs.
References
- 1. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone. | Semantic Scholar [semanticscholar.org]
- 4. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 7. pharmoutsource.com [pharmoutsource.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Cortisol-D4 (9,11,12,12-D4) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 11. Cortisol-D4 (9,11,12, 12-D4) 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 73565-87-4 [sigmaaldrich.com]
- 12. Determination of M+4 stable isotope labeled cortisone and cortisol in human plasma by microElution solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Researcher's Guide to Deuterated Hydrocortisone Standards: A Performance Comparison
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of hydrocortisone (B1673445) (cortisol), the selection of an appropriate internal standard is a critical step that dictates the accuracy, precision, and reliability of analytical data. Deuterated hydrocortisone standards are the preferred choice for mass spectrometry-based applications, primarily due to their near-identical chemical and physical properties to the endogenous analyte, while their mass difference allows for clear analytical distinction. This guide provides an objective comparison of various commercially available deuterated hydrocortisone standards, supported by key performance characteristics and detailed experimental protocols.
Overview of Commercially Available Deuterated Hydrocortisone Standards
A variety of deuterated hydrocortisone standards are available, differing in the number and position of deuterium (B1214612) atoms. This variation can influence their mass shift and utility in specific analytical methods. The choice of standard often depends on the required mass difference from the unlabeled analyte to avoid isotopic overlap and potential interference.
Below is a summary of common deuterated hydrocortisone standards compiled from major suppliers.
| Standard Name | No. of Deuterium Atoms (Mass Shift) | Common Suppliers | Reported Isotopic Purity | Reported Chemical Purity | CAS Number |
| Hydrocortisone-d2 | 2 (M+2) | MedChemExpress, TLC Pharmaceutical Standards[1][2] | Not consistently provided | Not consistently provided | 79037-25-5 |
| Hydrocortisone-d3 | 3 (M+3) | MedChemExpress[3] | Not consistently provided | Not consistently provided | 115699-92-8 |
| Hydrocortisone-d4 | 4 (M+4) | Cayman Chemical, Sigma-Aldrich, Cerilliant, MedChemExpress[4][5][6] | ≥99% deuterated forms (d1-d4)[4], ≥98 atom % D | ≥98% (CP) | 73565-87-4 |
| Hydrocortisone-d7 | 7 (M+7) | LGC Standards[7] | d6 Major | >95% (HPLC)[7] | Not specified |
| Cortisone-d8 | 8 (M+8) | LGC Standards, Sigma-Aldrich[8][9] | ≥98 atom % D | >95% (HPLC)[8][9], ≥98% (CP) | 1257650-98-8 |
Note: Purity and specifications can vary by lot and supplier. Users should always refer to the Certificate of Analysis provided with the standard.
Key Performance Characteristics
The performance of a deuterated internal standard is primarily assessed by its isotopic purity, chemical purity, stability, and its ability to co-elute with the analyte while being clearly distinguishable by the mass spectrometer.
-
Isotopic Purity: This is a measure of the percentage of the deuterated standard that contains the specified number of deuterium atoms. High isotopic purity is crucial to minimize "crosstalk," where the isotopic distribution of the standard might overlap with the signal of the unlabeled analyte, leading to inaccurate quantification. Standards with ≥98 atom % D are common and suitable for most applications.
-
Chemical Purity: This refers to the percentage of the material that is the specified chemical compound, free from other non-isotopically labeled impurities. High chemical purity ensures that other compounds do not co-elute and interfere with the measurement of the analyte or the standard. A chemical purity of >95% is generally acceptable for use as an internal standard[7][8].
-
Mass Shift and Stability of Deuterium Labels: A sufficient mass shift (ideally M+3 or greater) is recommended to move the mass-to-charge ratio (m/z) of the internal standard away from the natural isotopic abundance of the analyte. This compound and higher deuterated forms are excellent for this purpose. The position of the deuterium atoms can also affect their stability; labels on aromatic rings or non-exchangeable positions are generally more stable and less likely to undergo back-exchange with hydrogen during sample preparation or analysis.
-
Performance in LC-MS/MS: Deuterated standards are intended to mimic the analyte's behavior during sample extraction, chromatography, and ionization. Their utility is most pronounced in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, where they correct for matrix effects and variations in sample processing and instrument response[10].
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of hydrocortisone in biological samples using a deuterated internal standard and LC-MS/MS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tlcstandards.com [tlcstandards.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Cortisol-D4 (9,11,12,12-D4) | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol) [lgcstandards.com]
- 8. Cortisone-d8 (Major) | CAS | LGC Standards [lgcstandards.com]
- 9. Cortisone-d8 (Major) | CAS | LGC Standards [lgcstandards.com]
- 10. benchchem.com [benchchem.com]
Navigating the Analytical Landscape: An Inter-laboratory Comparison of Cortisol Quantification Utilizing Hydrocortisone-d4
For researchers, scientists, and drug development professionals, the accurate quantification of cortisol is paramount. This guide provides an objective comparison of analytical performance from various studies employing Hydrocortisone-d4 as an internal standard for cortisol measurement, primarily via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of deuterated internal standards like this compound is critical for correcting variations during sample preparation and analysis, thereby enhancing the precision and accuracy of the results.
This document summarizes key performance metrics from different laboratory findings, details common experimental protocols, and visualizes the analytical workflow and the relevant biological pathway to provide a comprehensive resource for professionals in the field.
Comparative Performance Data
The use of this compound as an internal standard is a common practice in LC-MS/MS-based methods for cortisol quantification, which is considered the gold standard for its high specificity and sensitivity.[1] While a direct multi-center study comparing identical samples is not available in the reviewed literature, this guide compiles performance data from several independent studies to offer a comparative overview. The data presented below highlights the consistency and reliability of using this compound in cortisol analysis across different matrices.
| Performance Metric | Study/Method | Matrix | Results |
| Linearity (Correlation Coefficient, r²) | Thermo Fisher Scientific | Human Urine | >0.99 |
| Perwick et al. (2020) | Saliva | 0.999 | |
| Rossi et al. (2015) | Human Urine | >0.999 | |
| Lower Limit of Quantification (LLOQ) | Thermo Fisher Scientific | Human Urine | Not specified, but suitable for clinical research |
| Perwick et al. (2020) | Saliva | 10 pg/mL (using a novel ionization source) | |
| Rossi et al. (2015) | Human Urine | 0.1 ng/mL | |
| Homer et al. (2009) | Plasma | 2 ng/mL | |
| Intra-Assay Precision (%CV) | Thermo Fisher Scientific | Human Urine | 0.6 - 6.0% |
| Perwick et al. (2020) | Saliva | 2 - 3% | |
| Rossi et al. (2015) | Human Urine | <10% | |
| Homer et al. (2009) | Plasma | 5.5% | |
| Inter-Assay Precision (%CV) | Thermo Fisher Scientific | Human Urine | 5.7 - 6.2% |
| Perwick et al. (2020) | Saliva | <7% | |
| Rossi et al. (2015) | Human Urine | <10% | |
| Homer et al. (2009) | Plasma | 5.5% | |
| Accuracy (% Recovery) | Thermo Fisher Scientific | Human Urine | 95.2 - 114% |
| Perwick et al. (2020) | Saliva | 94 - 105% | |
| Rossi et al. (2015) | Human Urine | 85 - 105% | |
| Homer et al. (2009) | Plasma | -4.5% (bias) |
This table is a synthesis of data from multiple sources.[2][3][4][5] For detailed context, refer to the original publications.
Experimental Protocols
The general workflow for cortisol quantification using this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. Below are representative methodologies.
Sample Preparation
-
Spiking: A known concentration of this compound internal standard is added to the biological sample (e.g., plasma, urine, saliva).[3]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Steroids are extracted from the sample using an organic solvent like chloroform.[2]
-
Solid-Phase Extraction (SPE): The sample is passed through a cartridge (e.g., Oasis PRiME HLB) that retains the analytes of interest, which are then eluted with a solvent.[4]
-
Protein Precipitation: For plasma or serum, a solvent such as acetonitrile (B52724) is added to precipitate proteins, leaving the analytes in the supernatant.[6]
-
-
Evaporation and Reconstitution: The solvent containing the extracted analytes is evaporated to dryness and the residue is reconstituted in a solution compatible with the LC mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system. A C18 or similar reversed-phase column is commonly used to separate cortisol and this compound from other endogenous compounds.[4] A gradient elution with solvents like water and methanol, often with additives like formic acid or ammonium (B1175870) formate, is employed.[6]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both cortisol and this compound.[2]
-
Quantification: The peak area ratio of cortisol to this compound is calculated and compared to a calibration curve generated from standards with known concentrations to determine the cortisol concentration in the original sample.
Visualizing the Workflow and Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the biological signaling pathway of cortisol.
References
- 1. Multicenter comparison of cortisol as measured by different methods in samples of patients with septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Hydrocortisone-d4
For researchers, scientists, and drug development professionals, the meticulous management of chemical compounds extends beyond the laboratory bench to their safe and compliant disposal. Hydrocortisone-d4, a deuterated form of hydrocortisone (B1673445), requires careful handling throughout its lifecycle, including its final disposition, to protect both personnel and the environment. Improper disposal can lead to regulatory violations and potential ecological harm. This guide provides a comprehensive operational plan for the proper disposal of this compound, ensuring adherence to safety protocols and regulatory mandates.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Additionally, state and local regulations may impose more stringent requirements.[1] A key aspect of these regulations is the prohibition of disposing of hazardous pharmaceutical waste down the drain (sewering).[2][4]
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Safety Data Sheets (SDS) for hydrocortisone and its deuterated forms indicate that it is suspected of damaging fertility or the unborn child.[5][6][7] Therefore, it must be handled as a hazardous waste.
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Protective gloves
-
Protective clothing
-
Safety glasses or goggles[5]
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on its form—solid powder, solutions, or contaminated labware.
1. Solid Waste (Unused/Expired Powder)
-
Segregation: Do not mix this compound waste with other types of waste.[6]
-
Containment: Collect all unused or expired solid this compound in a designated, clearly labeled hazardous waste container.[4][5] The container must be securely sealed to prevent the generation of dust.[4]
-
Labeling: The container must be labeled as "Hazardous Waste" and should identify the contents, including "this compound."
-
Storage: Store the sealed container in a designated, secure area away from incompatible materials.[5]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. The waste will typically be incinerated at a permitted facility.[2][3]
2. Liquid Waste (Solutions)
-
Do Not Sewer: Under no circumstances should solutions containing this compound be poured down the drain.[4][5]
-
Small Volumes: For small volumes, absorb the liquid onto an inert material (e.g., vermiculite, sand). Place the absorbent material into the designated hazardous waste container for solids.[4]
-
Large Volumes: For larger volumes, consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[4] The solution may need to be collected in a separate, sealed, and labeled hazardous liquid waste container.
-
Solvent Considerations: If dissolved in a combustible solvent, the mixture may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6] Always follow the guidance of your institution's EHS department and the licensed waste disposal company.
3. Contaminated Labware
-
Rinsing: Triple-rinse contaminated glassware with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste.
-
Disposal of Disposables: Non-sharp disposable items (e.g., gloves, weighing paper) that are contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not broadly published and often depend on local regulations and the specific waste facility, the following table summarizes key hazard classifications that inform its handling as a hazardous material.
| Parameter | Value/Classification | Source |
| Hazard Statement | H361: Suspected of damaging fertility or the unborn child | [5] |
| Precautionary Statement | P201: Obtain special instructions before use | [5][6] |
| Precautionary Statement | P280: Wear protective gloves and protective clothing | [5][6] |
| Precautionary Statement | P501: Dispose of contents/container to authorized hazardous or special waste collection point | [5][6] |
| Prohibited Disposal Method | Discharge into drains or sewer | [4][5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Hydrocortisone-d4
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Hydrocortisone-d4. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a deuterated form of cortisol, is a corticosteroid that requires careful handling due to its pharmacological activity and potential health risks, including suspected damage to fertility or an unborn child[1][2][3]. This document outlines the necessary personal protective equipment (PPE), safe handling protocols, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Solids (weighing, aliquoting) | Safety glasses with side shields or safety goggles[1][4][5]. | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing[1][4][6][7]. | A NIOSH-approved respirator or a dust respirator is recommended, especially when handling powders that may become airborne[1][5][6][7]. Work should be conducted in a chemical fume hood[7]. |
| Preparing Solutions | Safety glasses with side shields or safety goggles[4][5]. | Chemical-resistant gloves and a lab coat[4][7]. | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization. Work should be performed in a well-ventilated area or a chemical fume hood[6][7]. |
| Administering to Cell Cultures or Animals | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves and a lab coat. | Not generally required if working with dilute solutions in a biological safety cabinet. |
| Cleaning Spills | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (heavy-duty recommended), lab coat or impervious clothing, and rubber boots[5]. | A NIOSH-approved respirator or self-contained breathing apparatus may be required depending on the size and nature of the spill[5]. |
| Waste Disposal | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves and a lab coat[8]. | A dust respirator is recommended when handling solid waste[8]. |
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area[1][6].
-
Fume Hood: For procedures that may generate dust or aerosols, such as weighing or preparing concentrated solutions, use a chemical fume hood[7].
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible[4][9][10][11].
Procedural Guidance for Handling:
-
Preparation: Before handling, read and understand the Safety Data Sheet (SDS)[12]. Obtain special instructions before use[1][3].
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling[6]. Do not eat, drink, or smoke in the laboratory[6][11].
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes[1][6].
-
Clothing: Wear appropriate protective clothing to prevent skin exposure[7]. Launder contaminated clothing separately before reuse[6].
Spill Management:
-
Minor Spills: For small spills of solid material, dampen with water to prevent dusting and sweep up into a suitable container for disposal[6].
-
Major Spills: In the event of a large spill, evacuate the area and alert emergency responders[1][6]. Control personal contact by wearing appropriate PPE[1]. Prevent the spill from entering drains or water courses[6].
Disposal Plan: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations[1][6][8].
-
Solid Waste: Collect unused or expired powder in a labeled, sealed hazardous pharmaceutical waste container[8].
-
Liquid Waste: Do not pour solutions down the drain[8]. Absorb aqueous solutions onto an inert material and place them in a hazardous waste container[8].
-
Contaminated Labware: Dispose of contaminated items such as pipette tips, tubes, and gloves in a designated hazardous waste container.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. dl.novachem.com.au [dl.novachem.com.au]
- 2. fishersci.com [fishersci.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. northamerica.covetrus.com [northamerica.covetrus.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. diagnostics.roche.com [diagnostics.roche.com]
- 10. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 11. ehs.okstate.edu [ehs.okstate.edu]
- 12. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
